Bzl-nle-ome hcl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2-(benzylamino)hexanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-3-4-10-13(14(16)17-2)15-11-12-8-6-5-7-9-12;/h5-9,13,15H,3-4,10-11H2,1-2H3;1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMPSIGGKFVSDE-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OC)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)OC)NCC1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Benzyl-L-norleucine Methyl Ester Hydrochloride (Bzl-Nle-OMe HCl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-L-norleucine methyl ester hydrochloride (Bzl-Nle-OMe HCl) is a synthetic amino acid derivative of significant interest in the fields of medicinal chemistry and pharmaceutical development. As a non-canonical amino acid, it serves as a valuable building block in the synthesis of novel peptides and peptidomimetics. The incorporation of the N-benzyl group and the methyl ester modification imparts unique physicochemical properties, such as enhanced stability and modulated lipophilicity, which are advantageous in the design of therapeutic agents with improved pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, offering insights for its effective utilization in research and drug discovery.
Chemical Identity and Physicochemical Properties
This compound is the hydrochloride salt of the methyl ester of N-benzyl-L-norleucine. The presence of the hydrochloride salt enhances the compound's solubility in aqueous solutions, facilitating its handling and use in various synthetic and biological applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1122017-35-9 | Chem-Impex |
| Molecular Formula | C₁₄H₂₁NO₂·HCl | Chem-Impex |
| Molecular Weight | 271.79 g/mol | Chem-Impex |
| Appearance | White powder with clumps | Chem-Impex |
| Storage Temperature | 0-8°C | Chem-Impex |
| Solubility | The hydrochloride form suggests improved solubility in water and polar organic solvents. | General knowledge on amino acid hydrochlorides |
| Stability | Stable under recommended storage conditions. Amino acid ester hydrochlorides are generally more stable than the free esters.[1] | General knowledge on amino acid ester hydrochlorides |
Chemical Structure
The molecular structure of this compound features a chiral center at the alpha-carbon, inherited from the L-norleucine precursor. The key functional groups include a secondary amine with a benzyl substituent, a methyl ester at the carboxyl terminus, and a linear six-carbon side chain characteristic of norleucine.
Caption: Molecular structure of Benzyl-L-norleucine methyl ester hydrochloride.
Synthesis of this compound
Caption: Proposed two-step synthesis workflow for this compound.
Experimental Protocol
Step 1: Synthesis of L-Norleucine Methyl Ester Hydrochloride
-
Reactant Preparation: In a round-bottom flask, suspend L-norleucine (1 equivalent) in anhydrous methanol (approximately 10 mL per 1 g of amino acid).
-
Reaction Initiation: Cool the flask in an ice bath. Slowly add freshly distilled trimethylchlorosilane (2 equivalents) to the stirred suspension. The in-situ generation of HCl from the reaction of TMSCl and methanol catalyzes the esterification.[3]
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude L-norleucine methyl ester hydrochloride as a solid. This product can often be used in the next step without further purification.
Step 2: Synthesis of Benzyl-L-norleucine Methyl Ester Hydrochloride (Reductive Amination)
-
Reactant Preparation: Dissolve the L-norleucine methyl ester hydrochloride (1 equivalent) from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add benzaldehyde (1-1.2 equivalents) to the solution. If starting from the hydrochloride salt, a non-nucleophilic base (e.g., triethylamine, 1 equivalent) may be required to liberate the free amine for imine formation.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture.[4] This reagent is selective for the reduction of the intermediate iminium ion in the presence of the aldehyde.
-
Reaction Progression: Stir the reaction at room temperature and monitor its progress by TLC.
-
Workup and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same solvent. The resulting precipitate is then collected by filtration and dried.
Structural Elucidation and Characterization
The definitive identification and characterization of this compound would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, a singlet for the methyl ester protons (around 3.7 ppm), and multiplets for the protons of the norleucine side chain and the alpha-proton.[5][6]
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester (around 170-175 ppm), the aromatic carbons of the benzyl group, the benzylic methylene carbon, the methoxy carbon of the ester, and the carbons of the norleucine backbone and side chain.[7]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using a technique like electrospray ionization (ESI) would be used to confirm the molecular weight of the protonated molecule [M+H]⁺, providing strong evidence for the elemental composition.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond of the secondary ammonium salt, the C=O stretch of the ester, and the aromatic C-H and C=C bonds of the benzyl group.
Applications in Drug Development
This compound, as a derivative of a non-canonical amino acid, holds significant potential in drug discovery and development.[8]
-
Peptide and Peptidomimetic Synthesis: The primary application of this compound is as a building block in the synthesis of peptides and peptidomimetics.[2] The N-benzyl group can provide steric bulk, influencing the conformation of the resulting peptide and potentially enhancing its binding affinity to biological targets. Furthermore, N-alkylation can increase the metabolic stability of peptides by making the adjacent peptide bond resistant to enzymatic cleavage by proteases.[9]
-
Modulation of Physicochemical Properties: The incorporation of this compound into a peptide sequence can increase its lipophilicity, which may improve its ability to cross cell membranes and enhance oral bioavailability.[10]
-
Enzyme Inhibition and Receptor Binding Studies: This compound can be used in the synthesis of libraries of small molecules and peptides for screening against various biological targets, including enzymes and receptors, to identify novel therapeutic leads.[2]
The use of unnatural amino acids like this compound allows for the exploration of a much wider chemical space compared to using only the 20 proteinogenic amino acids, thereby increasing the probability of discovering drug candidates with novel mechanisms of action and improved therapeutic properties.[]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, related amino acid ester hydrochlorides are known to be irritants to the eyes, skin, and respiratory tract.[12] Therefore, it is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Benzyl-L-norleucine methyl ester hydrochloride is a valuable and versatile building block for researchers in medicinal chemistry and drug development. Its unique structural features offer the potential to create novel peptides and small molecules with enhanced stability, bioavailability, and biological activity. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from closely related analogues. As the demand for more sophisticated and effective therapeutics grows, the utility of specialized amino acid derivatives like this compound is set to expand, paving the way for new discoveries in pharmaceutical science.
References
-
SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]
-
SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]
- Google Patents. The preparation method of amino-acid benzyl ester hydrochloride.
-
Pianeta Chimica. Problem 2. [Link]
-
AIR Unimi. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. [Link]
-
Pangoo.biz. Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]
-
PubChem. Benzyl 2-aminoacetate hydrochloride. [Link]
-
National Center for Biotechnology Information. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]
-
ResearchGate. 1H, 13C and 15N NMR Spectra of Ni(II) Complex of Schiff Base from (S)-2-(N-Benzylprolyl)amino-5-methylbenzophenone and Glycine. [Link]
- Google Patents.
-
National Center for Biotechnology Information. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. [Link]
-
The Daily Scientist. The Application of Non-Canonical Amino Acids in Drug Discovery. [Link]
-
ResearchGate. Synthesis Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. [Link]
-
ResearchGate. Amino acid benzyl ester salts a. [Link]
-
MDPI. Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. [Link]
-
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
-
ACS Publications. The Benzyl Ester Group of Amino Acid Monomers Enhances Substrate Affinity and Broadens the Substrate Specificity of the Enzyme Catalyst in Chemoenzymatic Copolymerization. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
National Center for Biotechnology Information. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
ResearchGate. Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
Royal Society of Chemistry. Amino acids: chemistry, diversity and physical properties. [Link]
-
Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. [Link]
-
The Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra. [Link]
-
ResearchGate. What is the alternate process for preparing ester hydrochloride? [Link]
-
MDPI. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. [Link]
-
EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]
-
Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]
Sources
- 1. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
- 6. rsc.org [rsc.org]
- 7. scielo.org.mx [scielo.org.mx]
- 8. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 9. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 12. Benzyl 2-aminoacetate hydrochloride | C9H12ClNO2 | CID 11701227 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-alpha-benzyl-L-norleucine Methyl Ester Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of N-alpha-benzyl-L-norleucine methyl ester hydrochloride, a key building block for researchers, chemists, and drug development professionals. Its unique structural features make it a valuable component in the synthesis of novel peptides and small molecules with therapeutic potential. This document delves into its chemical properties, provides a detailed synthesis pathway with mechanistic insights, and explores its applications in the development of bioactive compounds.
Core Concepts: Understanding the Molecular Advantage
N-alpha-benzyl-L-norleucine methyl ester hydrochloride is a derivative of the non-proteinogenic amino acid L-norleucine. Its structure incorporates three key functionalities that confer distinct advantages in medicinal chemistry and peptide design:
-
The L-norleucine Scaffold: As an isomer of leucine, norleucine's linear n-butyl side chain provides a unique hydrophobic character that can influence the binding of a molecule to its biological target. The incorporation of non-canonical amino acids like norleucine into peptides can enhance their enzymatic stability and bioavailability.[1]
-
The N-alpha-benzyl Group: The benzyl group attached to the alpha-amino group serves multiple purposes. It can act as a protecting group in peptide synthesis and also contribute to the overall pharmacological profile of the final molecule through hydrophobic interactions with target proteins.[2]
-
The Methyl Ester: The methyl esterification of the carboxylic acid group protects it from participating in unwanted side reactions during synthesis and enhances the compound's solubility in organic solvents.
-
The Hydrochloride Salt: The hydrochloride form of the compound improves its stability and handling properties, making it a readily usable crystalline solid.[2]
These features combined make N-alpha-benzyl-L-norleucine methyl ester hydrochloride a versatile tool for creating complex molecules aimed at specific biological pathways.[2]
Physicochemical and Structural Data
A clear understanding of the fundamental properties of N-alpha-benzyl-L-norleucine methyl ester hydrochloride is crucial for its effective use in research and development.
| Property | Value |
| Molecular Formula | C₁₄H₂₂ClNO₂ |
| Molecular Weight | 271.79 g/mol |
| Appearance | White to off-white crystalline powder |
| Chirality | L-configuration at the alpha-carbon |
| Solubility | Soluble in methanol and other polar organic solvents |
Synthesis Pathway: A Two-Step Approach
The synthesis of N-alpha-benzyl-L-norleucine methyl ester hydrochloride is typically achieved through a reliable two-step process: the esterification of L-norleucine followed by the N-benzylation of the resulting amino ester.
Step 1: Esterification of L-Norleucine
The first step involves the conversion of the carboxylic acid group of L-norleucine to its methyl ester. A common and efficient method for this transformation is the use of trimethylchlorosilane (TMSCl) in methanol. This in situ generation of hydrochloric acid catalyzes the esterification under mild conditions.
Experimental Protocol: Synthesis of L-Norleucine Methyl Ester Hydrochloride
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend L-norleucine (1.0 equivalent) in anhydrous methanol.
-
Reagent Addition: Cool the suspension in an ice bath and slowly add freshly distilled trimethylchlorosilane (2.0 equivalents) dropwise with vigorous stirring.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. The resulting white solid is L-norleucine methyl ester hydrochloride, which can be used in the next step without further purification.
Step 2: N-Benzylation via Reductive Amination
The second step is the selective benzylation of the primary amine of L-norleucine methyl ester hydrochloride. Reductive amination is the method of choice for this transformation, involving the reaction of the amine with benzaldehyde to form an imine intermediate, which is then reduced to the secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this purpose.[3]
Experimental Protocol: Synthesis of N-alpha-benzyl-L-norleucine Methyl Ester Hydrochloride
-
Reaction Setup: To a solution of L-norleucine methyl ester hydrochloride (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add benzaldehyde (1.0-1.2 equivalents) and a mild base like triethylamine (1.0 equivalent) to neutralize the hydrochloride salt.
-
Imine Formation: Stir the mixture at room temperature to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically stirred at room temperature until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-alpha-benzyl-L-norleucine methyl ester.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.
Caption: Overall synthesis pathway for N-alpha-benzyl-L-norleucine methyl ester hydrochloride.
Applications in Drug Discovery and Development
The unique structural characteristics of N-alpha-benzyl-L-norleucine methyl ester hydrochloride make it a valuable building block in several areas of therapeutic research.
Peptide Synthesis
The primary application of this compound is in peptide synthesis.[2] The incorporation of the N-benzyl-L-norleucine moiety can confer several desirable properties to a peptide:
-
Enhanced Enzymatic Stability: The non-natural norleucine residue and the N-alkylation can protect the peptide from degradation by proteases, leading to a longer in-vivo half-life.[1]
-
Increased Hydrophobicity: The n-butyl and benzyl groups increase the overall hydrophobicity of the peptide, which can be crucial for its interaction with biological membranes or hydrophobic pockets of target proteins.[4]
-
Conformational Constraints: The N-benzyl group can introduce conformational rigidity into the peptide backbone, which can lead to higher receptor affinity and selectivity.
Caption: Benefits of incorporating N-benzyl-L-norleucine into peptides.
Development of Bioactive Small Molecules
Beyond peptide synthesis, N-alpha-benzyl-L-norleucine methyl ester hydrochloride can serve as a chiral scaffold for the synthesis of small molecule drug candidates. Research on related N-benzoyl amino acid esters has demonstrated their potential as antifungal agents.[5] The structural motifs present in this compound are also found in molecules with other reported biological activities, including:
-
Enzyme Inhibition: The amino acid backbone can be tailored to fit into the active site of enzymes, while the benzyl and norleucine side chains can provide key binding interactions.
-
Receptor Binding: The defined stereochemistry and hydrophobicity of the molecule are important features for achieving high-affinity and selective binding to cell surface or intracellular receptors.[2]
Analytical Characterization
The identity and purity of N-alpha-benzyl-L-norleucine methyl ester hydrochloride should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound. The spectra should show characteristic signals for the aromatic protons of the benzyl group, the protons of the norleucine side chain, the methoxy group of the ester, and the alpha-proton.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) can be used. The purity is determined by the area of the main peak relative to any impurity peaks.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak corresponding to the free base should be observed.
Conclusion and Future Perspectives
N-alpha-benzyl-L-norleucine methyl ester hydrochloride is a valuable and versatile building block in medicinal chemistry and drug discovery. Its synthesis is straightforward, and its incorporation into peptides and small molecules can impart beneficial properties such as enhanced stability and hydrophobicity. As the demand for more effective and stable therapeutics continues to grow, the use of non-canonical amino acid derivatives like N-alpha-benzyl-L-norleucine methyl ester hydrochloride is expected to play an increasingly important role in the design and development of the next generation of drugs.
References
-
A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. Available at: [Link].
-
Reductive Amination. YouTube. (2023). Available at: [Link].
-
Reductive Amination of Aldehyde Ester from Vegetable Oils to Produce Amino Ester in the Presence of Anhydrous Ammonia. ResearchGate. (2025). Available at: [Link].
-
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. ResearchGate. Available at: [Link].
-
A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. Available at: [Link].
-
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. SciELO México. Available at: [Link].
-
Biosynthesis and Incorporation into Protein of Norleucine by Escherichia coli. Journal of Biological Chemistry. (2025). Available at: [Link].
-
A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules. (2024). Available at: [Link].
-
HPLC data of (RS)-α-methyl benzyl amine before catalysed by (R)-specific transaminase... ResearchGate. Available at: [Link].
-
Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. Nature Communications. (2022). Available at: [Link].
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. Available at: [Link].
-
N-alpha-Benzyl-N-alpha-methyl-L-phenylalanine methyl ester hydrochloride. Amerigo Scientific. Available at: [Link].
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at: [Link].
-
Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Comprehensive Reviews in Food Science and Food Safety. (2014). Available at: [Link].
-
Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. Frontiers in Bioengineering and Biotechnology. (2022). Available at: [Link].
-
Nucleophilic α-Functionalization of Benzyl Amines Using an Engineered Threonine Aldolase. ACS Catalysis. (2021). Available at: [Link].
-
Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules. (2016). Available at: [Link].
-
Determination of the optical purity of (R)-terbutaline by 1H-NMR and RP-LC using chiral derivatizing agent, (S)-(-)-alpha-methylbenzyl isocyanate. Journal of Pharmaceutical and Biomedical Analysis. (2001). Available at: [Link].
-
Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances. (2023). Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. Frontiers | Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters [frontiersin.org]
- 5. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
Solubility profile of Bzl-nle-ome hcl in common lab solvents
An In-Depth Technical Guide to the Solubility Profile of N-Benzoyl-L-norleucine methyl ester hydrochloride (Bzl-Nle-OMe HCl)
Abstract
N-Benzoyl-L-norleucine methyl ester hydrochloride (this compound) is a protected amino acid derivative crucial for peptide synthesis and related research areas. A thorough understanding of its solubility is paramount for its effective use, influencing reaction kinetics, purification, and formulation. This guide provides a comprehensive analysis of the solubility characteristics of this compound. We delve into the theoretical principles governing its solubility by examining its molecular structure, predict its behavior in a range of common laboratory solvents, and provide a definitive, field-proven experimental protocol for researchers to determine precise thermodynamic solubility. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling them to handle and utilize this compound with confidence and precision.
Introduction: The Importance of a Well-Defined Solubility Profile
N-Benzoyl-L-norleucine methyl ester hydrochloride is a derivative of the non-proteinogenic amino acid L-norleucine, featuring a benzoyl (Bzl) protecting group on the amine and a methyl ester (OMe) on the carboxyl group. It is supplied as a hydrochloride (HCl) salt, a common strategy to enhance the aqueous solubility and stability of amino acid derivatives, facilitating easier handling and incorporation into various formulations[1][2].
The solubility of a reagent is not merely a physical constant; it is a critical parameter that dictates its utility in the laboratory. For a synthetic chemist, it determines the choice of solvent for a reaction, influencing reaction rates and yield. For a process chemist, it is fundamental for developing crystallization and purification protocols. In drug discovery, poor solubility can be a major obstacle, leading to issues with bioavailability and formulation[3]. Therefore, a well-characterized solubility profile is the foundation for reliable and reproducible scientific outcomes.
Molecular Structure Analysis and Predicted Solubility
The solubility of this compound is governed by the interplay of its different structural motifs, embodying the principle of "like dissolves like".
-
Hydrophilic (Polar) Moieties:
-
Hydrochloride Salt (-NH₂⁺Cl⁻): The protonated amine hydrochloride is ionic and represents the most significant contributor to aqueous and polar solvent solubility.
-
Methyl Ester (-COOCH₃): The ester group is polar and can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.
-
-
Lipophilic (Nonpolar) Moieties:
-
Benzoyl Group (C₆H₅CO-): The aromatic ring is large and hydrophobic, driving solubility in nonpolar organic solvents.
-
Norleucine Side Chain (-CH₂(CH₂)₂CH₃): The linear four-carbon alkyl side chain is distinctly nonpolar and lipophilic.
-
This dual nature—a polar, ionic head and a significant nonpolar body—makes this compound an amphiphilic molecule. Its solubility will thus be highly dependent on the solvent's ability to accommodate these competing characteristics. We can predict that it will exhibit favorable solubility in polar organic solvents that can interact with both the ionic and nonpolar regions of the molecule.
Logical Flow for Solubility Prediction
The following diagram illustrates the reasoning used to predict the compound's solubility based on its structural features.
Caption: Predictive logic for this compound solubility.
Qualitative Solubility Profile
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale / Causality |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | These solvents have high dielectric constants and are excellent at solvating both the ionic hydrochloride and the large nonpolar moieties. This is the recommended class for preparing stock solutions.[8] |
| Polar Protic | Methanol, Ethanol | Soluble | These alcohols can form hydrogen bonds with the ester and effectively solvate the hydrochloride salt. Their alkyl portions also interact favorably with the nonpolar parts of the molecule.[4] |
| Polar Protic | Water | Sparingly Soluble | The hydrochloride salt promotes aqueous solubility. However, the large, hydrophobic benzoyl group and norleucine side chain will significantly limit its solubility in water. Solubility is expected to be pH-dependent.[9][10] |
| Halogenated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | These solvents are of intermediate polarity and can solvate the nonpolar regions well, but are less effective at solvating the ionic hydrochloride salt, limiting overall solubility.[4] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Insoluble | These solvents have low polarity and are poor at solvating the ionic hydrochloride salt, leading to very low solubility. |
| Nonpolar Hydrocarbon | Hexane, Toluene, Ethyl Acetate | Insoluble | The highly polar, ionic nature of the hydrochloride salt completely dominates, preventing dissolution in these nonpolar environments.[4] |
Authoritative Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
To obtain precise, quantitative solubility data, an experimental determination is required. The shake-flask method is the gold-standard for measuring thermodynamic (equilibrium) solubility[11][12]. It involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the saturated supernatant.
This protocol is a self-validating system; by measuring the concentration at multiple time points (e.g., 24 and 48 hours) and confirming the value is no longer changing, the researcher verifies that equilibrium has been achieved[12].
Workflow for Shake-Flask Solubility Determination
Caption: Experimental workflow for the Shake-Flask Method.
Step-by-Step Methodology
-
Materials & Reagents:
-
This compound (solid, high purity)
-
Solvent of interest (HPLC grade or higher)
-
Calibrated analytical balance
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Calibrated micropipettes
-
Volumetric flasks
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
-
Protocol:
-
Preparation: Add an excess amount of this compound to a glass vial. "Excess" means enough solid should remain undissolved at equilibrium. A starting point is to add ~10-20 mg of solid to 1-2 mL of the test solvent. The exact mass should be recorded.
-
Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate the suspension for at least 24 hours to ensure equilibrium is reached.[3][11] For robust analysis, prepare parallel samples to be tested at 24h and 48h to confirm that the measured concentration is stable.
-
Phase Separation: After equilibration, let the vials stand to allow the solid to settle. To separate the saturated liquid phase from the undissolved solid, either:
-
Centrifugation (Preferred): Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes). This minimizes potential solute loss from filter adsorption.
-
Filtration: Use a syringe to draw up the supernatant and pass it through a solvent-compatible 0.22 µm syringe filter. Self-Validation Step: Discard the first ~20% of the filtrate to saturate any potential binding sites on the filter membrane.[12]
-
-
Sample Preparation for Analysis: Immediately after separation, carefully pipette a precise volume of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent (often the mobile phase for HPLC). A large dilution factor (e.g., 100x or 1000x) is typically required. Prepare several dilutions to ensure one falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method. The concentration of this compound is determined by comparing the instrument response to a standard calibration curve prepared from known concentrations of the compound.
-
Calculation: Calculate the original concentration in the saturated supernatant by multiplying the measured concentration of the diluted sample by the dilution factor. The result is the thermodynamic solubility of this compound in that solvent at the specified temperature.
-
Conclusion and Practical Recommendations
The solubility of N-Benzoyl-L-norleucine methyl ester hydrochloride is a direct consequence of its amphiphilic chemical structure. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF and polar protic solvents such as methanol and ethanol. Its solubility in water is expected to be limited by its significant nonpolar character, while it is predicted to be insoluble in nonpolar solvents like hexane.
For practical applications, we recommend the following:
-
Stock Solutions: Prepare high-concentration stock solutions in DMSO or DMF.
-
Reaction Solvents: Methanol and ethanol are excellent choices for reactions where protic solvents are acceptable.
-
Aqueous Buffers: When working in aqueous media, be aware that solubility is likely limited and pH-dependent. Always verify that the compound is fully dissolved at the intended concentration to avoid misleading results.
For applications requiring precise solubility data, the provided shake-flask protocol offers a robust and reliable method for generating authoritative, publication-quality results.
References
-
Mishra, P., et al. (2008). Synthesis, characterization and in vitro anti-inflammatory and analgesic evaluation of amide prodrugs of flurbiprofen. Acta Pharmaceutica, 19(1). Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. Retrieved from [Link]
-
Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1434–1444. Retrieved from [Link]
-
Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 949–951. Retrieved from [Link]
-
Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 254-261. Retrieved from [Link]
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
ElShaer, A., et al. (2016). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. ResearchGate. Retrieved from [Link]
-
Jørgensen, C. B., et al. (2018). Determining the water solubility of difficult-to-test substances: A tutorial review. Analytica Chimica Acta, 1037, 1-16. Retrieved from [Link]
-
Spiber Inc. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Retrieved from [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. PubMed Central. Retrieved from [Link]
-
Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. ResearchGate. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Solubility Lab. Retrieved from [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Retrieved from [Link]
-
Wen, H., & Li, Y. (2016). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 17(3), 758-762. Retrieved from [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
SciELO México. (2019). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 63(2). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 4. scielo.br [scielo.br]
- 5. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spiber.inc | Official Website [spiber.inc]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. researchgate.net [researchgate.net]
- 11. bioassaysys.com [bioassaysys.com]
- 12. researchgate.net [researchgate.net]
Norleucine in Peptide Therapeutics: Structural Isosterism for Enhanced Stability and Potency
The following technical guide is structured to provide an authoritative, deep-dive analysis of Norleucine (Nle) in peptide engineering, adhering to the specified requirements for autonomy, scientific integrity, and visualization.
Executive Summary
Norleucine (Nle), a non-proteinogenic amino acid, represents a critical tool in modern peptide drug discovery.[1] As a structural isostere of Methionine (Met), Nle offers a strategic solution to the inherent oxidative instability of sulfur-containing residues while maintaining—or often enhancing—biological potency. This guide details the physicochemical rationale for Nle incorporation, its impact on receptor pharmacology and pharmacokinetics, and provides validated protocols for its synthesis and stability assessment.
Physicochemical Rationale: The Methionine-Norleucine Switch[2]
The primary driver for incorporating Norleucine into bioactive peptides is the "Methionine Problem." Methionine contains a thioether side chain susceptible to oxidation by reactive oxygen species (ROS) in vivo and during manufacturing/storage. This oxidation converts Met to Methionine Sulfoxide (Met(O)) and subsequently to Methionine Sulfone (Met(O2)), often resulting in:
-
Loss of Potency: Altered side-chain polarity disrupts hydrophobic pockets in receptor binding sites.
-
Aggregation: Oxidized species can induce conformational changes leading to fibrillation.
-
Reduced Shelf-life: Stringent storage conditions are required to prevent degradation.
Norleucine as the Solution: Norleucine replaces the sulfur atom of Methionine with a methylene group (-CH2-).
-
Isosterism: The side chain length and van der Waals volume of Nle are nearly identical to Met.
-
Lipophilicity: Nle is slightly more lipophilic than Met, often increasing affinity for hydrophobic receptor pockets.
-
Inertness: The all-carbon side chain is chemically inert to standard oxidative conditions, rendering the peptide immune to Met-specific oxidative degradation.
Comparative Properties Table
| Feature | L-Methionine (Met) | L-Norleucine (Nle) | Impact on Drug Design |
| Side Chain | -(CH₂)₂-S-CH₃ | -(CH₂)₂-CH₂-CH₃ | Nle removes the reactive sulfur center.[2] |
| Oxidation Potential | High (forms sulfoxide/sulfone) | Negligible | Nle dramatically improves stability and shelf-life.[2] |
| Hydropathy Index | 1.9 (Kyte-Doolittle) | ~3.8 (Estimated) | Nle increases hydrophobicity, aiding membrane penetration. |
| Proteolytic Stability | Standard | Enhanced | Non-canonical structure can retard protease recognition.[4] |
Biological Activities and Therapeutic Applications[1][5][6][7][8][9][10][11][12][13]
Potency Enhancement: The Melanocortin Case Study
The most prominent example of Nle bioactivity is in the modification of
-
Mechanism: Substitution of Met4 with Nle4, often combined with D-Phe7, yields analogues like Afamelanotide (Scenesse®) and Melanotan II .
-
Causality: The Nle4 substitution prevents oxidation, but more importantly, the increased hydrophobicity stabilizes the bioactive
-turn conformation required for binding to Melanocortin receptors (MC1R). This results in super-agonist activity, with potency increasing 10-1000 fold over the native hormone.
Antimicrobial Peptides (AMPs)
In AMP design, Nle is used to tune the hydrophobic moment of amphipathic helices.
-
Membrane Disruption: AMPs kill bacteria by disrupting lipid bilayers. This requires a delicate balance of cationic charge (to attract to bacteria) and hydrophobicity (to insert into the membrane).
-
Tuning: Replacing Leucine or Methionine with Norleucine allows researchers to incrementally increase hydrophobicity without altering steric bulk, optimizing the "kill mechanism" while minimizing toxicity to mammalian cells.
Protease Resistance
Incorporating non-canonical amino acids like Nle (especially in the D-configuration, though L-Nle also has effects) alters the local topography of the peptide backbone. This steric alteration often prevents endopeptidases from effectively docking and cleaving the peptide bond, thereby extending the plasma half-life (
Experimental Methodologies
Protocol 1: Solid Phase Peptide Synthesis (SPPS) of Nle-Containing Peptides
This protocol utilizes Fmoc chemistry, the industry standard for therapeutic peptide production. It is self-validating via the Kaiser test and HPLC analysis.[2]
Materials:
-
Resin: Rink Amide MBHA resin (loading 0.5-0.7 mmol/g).[2]
-
Amino Acids: Fmoc-Nle-OH, Fmoc-AA-OH (standard protected amino acids).[2]
-
Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure.
-
Solvents: DMF (Dimethylformamide), DCM (Dichloromethane), Piperidine.
Workflow:
-
Resin Swelling:
-
Weigh 0.1 mmol resin into a reaction vessel.
-
Swell in DCM for 20 mins; drain. Wash with DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% Piperidine in DMF (5 mL). Shake for 3 mins; drain.
-
Add fresh 20% Piperidine in DMF (5 mL). Shake for 12 mins; drain.
-
Wash: DMF (3x), DCM (3x), DMF (3x).[5]
-
Validation: UV absorbance of the piperidine wash can quantify Fmoc removal.
-
-
Coupling (The Nle Step):
-
Dissolve Fmoc-Nle-OH (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in minimal DMF.
-
Add DIC (0.4 mmol, 4 eq).
-
Add mixture to resin immediately. Shake for 60 mins at Room Temp.
-
Note: Nle couples with kinetics similar to Leucine; no extended time is usually necessary.
-
-
Washing & Capping:
-
Drain and wash with DMF (3x).[5]
-
Self-Validation (Kaiser Test): Take a few beads. Add Ninhydrin reagents. Blue = Incomplete coupling (repeat step 3). Colorless/Yellow = Complete coupling (proceed).
-
-
Cleavage:
-
After completing the sequence, wash resin with DCM.[5] Dry under N2.
-
Add Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5). Shake 2-3 hours.
-
Precipitate filtrate in cold Diethyl Ether. Centrifuge to collect the white pellet.
-
Protocol 2: Comparative Oxidative Stability Assay
This assay validates the stability claim of Nle-peptides versus their Met-containing parent sequences.[2]
Methodology:
-
Preparation: Dissolve Peptide A (Met-containing) and Peptide B (Nle-analogue) in PBS (pH 7.[2]4) to a concentration of 1 mg/mL.
-
Stress Induction: Add Hydrogen Peroxide (
) to a final concentration of 0.5% (v/v). -
Incubation: Incubate at 37°C.
-
Sampling: Aliquot samples at T=0, 1h, 4h, and 24h. Quench oxidation immediately with Methionine (excess) or Catalase.
-
Analysis (RP-HPLC):
-
Inject samples onto a C18 column.
-
Gradient: 5-65% ACN in water (+0.1% TFA).[2]
-
Interpretation:
-
Peptide A (Met): Will show a "split" peak or a new peak eluting earlier (Met-sulfoxide is more polar/hydrophilic).[2]
-
Peptide B (Nle): Should show a single, unchanged peak at all time points, confirming oxidative resistance.
-
-
Visualization and Mechanisms
Diagram 1: The Norleucine Stability Mechanism
This diagram illustrates the divergent pathways of Methionine and Norleucine under oxidative stress, highlighting why Nle is the superior choice for stability.
Caption: Comparative oxidative pathways showing Methionine degradation vs. Norleucine stability.
Diagram 2: SPPS Workflow for Nle Incorporation
A logical flow of the synthesis protocol described above.
Caption: Step-by-step Solid Phase Peptide Synthesis (SPPS) workflow for Nle-peptide production.
References
-
Sawyer, T. K., et al. (1980). "4-Norleucine, 7-D-phenylalanine-alpha-melanocyte-stimulating hormone: A highly potent alpha-melanotropin with ultralong biological activity."[2] Proceedings of the National Academy of Sciences, 77(10), 5754–5758. Link
-
Manning, M., et al. (2018). "Peptide-based drug design: here and now." Drug Discovery Today, 23(10), 1754-1764. Link
-
Hruby, V. J., et al. (1990). "Design of conformationally constrained peptides with high affinity and selectivity for cell surface receptors." Biochemical Journal, 268(2), 249–262. Link
-
Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. Link
-
Loffet, A. (2002). "Peptides as drugs: Is there a market?" Journal of Peptide Science, 8(1), 1-7. Link
Sources
Norleucine as a Methionine Isostere in Peptides: A Technical Guide to Enhance Stability and Function
Introduction: The Challenge of Methionine and the Norleucine Solution
In the landscape of peptide-based drug development and research, the inherent liabilities of certain amino acid residues present significant hurdles. Methionine (Met), with its thioether side chain, is a primary concern due to its susceptibility to oxidation.[1][2] This oxidative degradation can lead to a loss of biological activity, altered receptor binding, and reduced shelf-life of peptide therapeutics. The oxidation of methionine to methionine sulfoxide or sulfone introduces a polar group, which can disrupt the peptide's conformation and function.[3][4]
To circumvent these issues, medicinal chemists and peptide scientists often turn to isosteric replacement, a strategy that involves substituting a vulnerable amino acid with a non-proteinogenic counterpart that mimics its size, shape, and general physicochemical properties but lacks the chemical instability. Norleucine (Nle), an isomer of leucine with a linear four-carbon side chain, has emerged as an exemplary isostere for methionine.[5] It is structurally similar to methionine, with its side chain closely resembling the length and volume of methionine's, but critically, it lacks the oxidizable sulfur atom. This substitution can enhance the stability of peptides against oxidative damage while often preserving or, in some cases, even improving their biological function.[2][6]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices for utilizing norleucine as a methionine isostere in peptides. We will delve into the comparative properties of these amino acids, provide detailed experimental protocols for the synthesis and analysis of norleucine-containing peptides, and present case studies that underscore the practical benefits of this strategic substitution.
I. Physicochemical Properties: A Tale of Two Side Chains
The rationale for using norleucine as a methionine isostere is grounded in their structural and chemical similarities, as well as their key differences. Understanding these properties is crucial for predicting the impact of this substitution on peptide structure and function.
| Property | Methionine (Met) | Norleucine (Nle) | Significance of the Difference |
| Structure | Contains a flexible thioether side chain (-CH2-CH2-S-CH3) | Possesses a linear aliphatic side chain (-CH2-CH2-CH2-CH3) | Nle lacks the sulfur atom, rendering it resistant to oxidation. The linear nature of the Nle side chain can subtly influence local conformation compared to the kinked Met side chain. |
| Hydrophobicity | Moderately hydrophobic | More hydrophobic than Methionine | The increased hydrophobicity of Nle can influence peptide folding, membrane interactions, and binding to hydrophobic pockets of target proteins. |
| Oxidation Potential | Prone to oxidation to methionine sulfoxide and sulfone | Not susceptible to oxidation | This is the primary driver for the substitution, leading to enhanced chemical stability of the peptide.[2] |
| Flexibility | The Cγ-S bond allows for some rotational flexibility. | The all-carbon side chain has a different rotational profile. | These differences in flexibility can have minor effects on the conformational entropy of the peptide. |
| Biological Recognition | Can be specifically recognized by certain enzymes and receptors. | Generally considered a "silent" substitution, but can alter binding affinity in some cases. | While often preserving biological activity, the substitution is not always benign and its impact must be empirically validated. |
II. Strategic Implementation: Synthesis and Purification of Norleucine-Containing Peptides
The incorporation of norleucine into a peptide sequence is readily achievable using standard solid-phase peptide synthesis (SPPS) methodologies. The process is nearly identical to the incorporation of any other standard Fmoc-protected amino acid.
A. Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic norleucine-containing peptide on a rink amide resin to yield a C-terminally amidated peptide.
1. Resin Preparation and Swelling:
-
Weigh an appropriate amount of Rink Amide resin (e.g., 300 mg for a 0.1 mmol scale synthesis) and place it into a fritted peptide synthesis vessel.
-
Add dimethylformamide (DMF) to swell the resin for at least 1 hour with gentle agitation.
-
After swelling, drain the DMF.
2. First Amino Acid Loading (if starting with a new resin):
-
This step is for loading the first amino acid onto the resin. If using a pre-loaded resin, proceed to step 3.
-
Dissolve 3 equivalents of the Fmoc-protected C-terminal amino acid and 7.5 equivalents of N,N-diisopropylethylamine (DIPEA) in dry dichloromethane (DCM).
-
Add the solution to the resin and agitate for 30-60 minutes at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
3. Iterative Deprotection and Coupling Cycles:
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling (for Norleucine or other amino acids):
-
In a separate vial, dissolve 3 equivalents of Fmoc-Nle-OH (or the next amino acid in the sequence), 3 equivalents of a coupling agent (e.g., HBTU), and 6 equivalents of DIPEA in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature. The completion of the coupling can be monitored using a Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (5x).
-
-
Repeat this deprotection and coupling cycle for each amino acid in the peptide sequence.
4. Final Deprotection and Cleavage from Resin:
-
After the final coupling step, perform a final Fmoc deprotection as described above.
-
Wash the resin with DMF (5x) and then with DCM (5x).
-
Dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail. For a standard peptide, a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 is commonly used.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Diagram: Fmoc-SPPS Workflow for Norleucine-Containing Peptides
Caption: General workflow for the synthesis of a norleucine-containing peptide via Fmoc-SPPS.
B. Experimental Protocol: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide obtained after cleavage is a mixture of the desired product and various synthesis-related impurities. RP-HPLC is the standard method for purifying synthetic peptides.[7][8]
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile, or a solution containing a denaturant like guanidine hydrochloride for poorly soluble peptides.
-
Filter the dissolved peptide solution through a 0.22 µm syringe filter to remove any particulate matter.
2. HPLC System and Conditions:
-
Column: A C18 reversed-phase column is typically used. The choice of column dimensions will depend on the amount of peptide to be purified.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage is used to elute the peptide. A typical gradient might be 5-65% B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.
-
Detection: UV absorbance is monitored at 210-220 nm.
3. Purification Procedure:
-
Inject the filtered crude peptide solution onto the equilibrated HPLC column.
-
Run the separation using the defined gradient.
-
Collect fractions corresponding to the major peak, which is typically the desired peptide.
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Pool the fractions containing the pure peptide (>95% purity).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
III. Analytical Characterization: Ensuring Identity and Purity
Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized norleucine-containing peptide.
A. Experimental Protocol: Mass Spectrometry (MS)
Mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight.[9][10]
1. Sample Preparation:
-
Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
2. Analysis:
-
Analyze the sample using either Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Compare the observed molecular weight with the calculated theoretical molecular weight of the norleucine-containing peptide. The substitution of methionine with norleucine results in a predictable mass shift.
B. Experimental Protocol: Analytical RP-HPLC
Analytical RP-HPLC is used to determine the purity of the final peptide product.[8][11]
1. HPLC System and Conditions:
-
Use a high-resolution analytical C18 column.
-
Employ a faster gradient than that used for preparative HPLC (e.g., 5-95% B over 20 minutes) to obtain sharp peaks.
-
Monitor UV absorbance at 214 nm and 280 nm.
2. Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of the peptide as the percentage of the area of the main peak relative to the total area of all peaks.
C. Experimental Protocol: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[2][12] This is particularly important to determine if the Met to Nle substitution has induced any significant conformational changes.
1. Sample Preparation:
-
Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a known concentration. The buffer should not have a high absorbance in the far-UV region.
2. Data Acquisition:
-
Acquire CD spectra in the far-UV region (typically 190-260 nm) using a CD spectrometer.
-
Record the spectra at a controlled temperature.
3. Data Analysis:
-
Process the raw data by subtracting the spectrum of the buffer.
-
Convert the data to mean residue ellipticity.
-
Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil structures. Compare the spectrum of the norleucine-containing peptide to that of the native methionine-containing peptide to identify any conformational changes.
IV. Functional Assessment: Oxidative Stability and Biological Activity
The primary motivation for replacing methionine with norleucine is to enhance stability against oxidation. It is crucial to experimentally verify this increased stability and to assess the impact of the substitution on the peptide's biological activity.
A. Experimental Protocol: Comparative Oxidative Stability Assay
This protocol describes a method to compare the oxidative stability of a methionine-containing peptide with its norleucine-substituted analog.[13]
1. Peptide Preparation:
-
Prepare stock solutions of both the methionine-containing peptide and the norleucine-containing peptide of the same concentration in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.6).
2. Oxidation Induction:
-
To aliquots of each peptide solution, add hydrogen peroxide (H₂O₂) to a final concentration of 0.1% (w/v).
-
Incubate the solutions at 25°C.
-
At various time points (e.g., 0, 10, 30, 60, and 120 minutes), take an aliquot from each reaction and quench the oxidation by adding an excess of a reducing agent like methionine or by immediate analysis.
3. HPLC Analysis:
-
Analyze the samples from each time point by analytical RP-HPLC.
-
For the methionine-containing peptide, monitor the decrease in the area of the peak corresponding to the native peptide and the appearance of new peaks corresponding to the oxidized forms (methionine sulfoxide).
-
For the norleucine-containing peptide, the chromatogram should remain largely unchanged over time.
4. Data Analysis:
-
Plot the percentage of the remaining native peptide as a function of time for both peptides. This will provide a quantitative comparison of their oxidative stability.
Diagram: Comparative Oxidative Stability Workflow
Caption: Workflow for comparing the oxidative stability of Met- and Nle-peptides.
B. Biological Activity Assays
The choice of biological assay will be specific to the peptide's function. It is essential to perform a side-by-side comparison of the native methionine-containing peptide and the norleucine-substituted analog.
Examples of relevant assays include:
-
Receptor Binding Assays: To determine if the substitution affects the peptide's affinity for its target receptor.[4][9]
-
Cell-Based Functional Assays: To measure the biological response elicited by the peptide, such as second messenger activation, cell proliferation, or inhibition of a specific cellular process.
-
Enzyme Inhibition Assays: If the peptide is an enzyme inhibitor, its inhibitory potency (e.g., IC₅₀) should be determined.
V. Case Studies: Norleucine in Action
The practical utility of substituting methionine with norleucine has been demonstrated in numerous studies.
-
Amyloid-β Peptide: The amyloid-β (Aβ) peptide is central to the pathology of Alzheimer's disease, and its neurotoxicity has been linked to the oxidation of the methionine residue at position 35.[14][15] Studies have shown that replacing Met35 with norleucine can significantly reduce the neurotoxic effects of Aβ peptides, highlighting the critical role of methionine oxidation in Aβ-mediated pathology.[16]
-
Cytochrome P450: In a study where all 13 methionine residues in the heme domain of cytochrome P450 BM-3 were replaced with norleucine, the resulting enzyme exhibited a nearly two-fold increase in peroxygenase activity.[5][6] This demonstrates that in some cases, the substitution can not only enhance stability but also improve the desired biological function.
-
Antimicrobial Peptides: In the antimicrobial peptide PGLa, substituting methionine with norleucine resulted in a peptide with comparable bacteriostatic and hemolytic activities.[10] This indicates that for certain peptides, the substitution is well-tolerated and effectively preserves biological function while eliminating the risk of oxidative inactivation.
VI. Conclusion and Future Perspectives
The substitution of methionine with its non-oxidizable isostere, norleucine, is a powerful and well-established strategy in peptide chemistry and drug development. This seemingly subtle modification can profoundly enhance the chemical stability of peptides, thereby improving their shelf-life and therapeutic potential. The straightforward incorporation of norleucine using standard SPPS protocols makes this an accessible approach for researchers.
As with any modification, the impact of a Met-to-Nle substitution must be carefully evaluated on a case-by-case basis. While often preserving or even enhancing biological activity, the change in hydrophobicity and side-chain structure can occasionally lead to unexpected effects on conformation and function. Therefore, a thorough analytical and functional characterization of the resulting peptide is paramount.
The continued exploration of norleucine and other unnatural amino acids in peptide design will undoubtedly lead to the development of more robust and effective peptide-based therapeutics and research tools.
VII. References
-
Redox Proteomics of Protein-bound Methionine Oxidation. PMC - PubMed Central. [Link]
-
Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. PMC - NIH. [Link]
-
HPLC for Peptides and Proteins: Principles, Methods and Applications. ResearchGate. [Link]
-
Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. Caltech. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Harvard Apparatus. [Link]
-
A novel approach to investigate the effect of methionine oxidation on pharmacokinetic properties of therapeutic antibodies. NIH. [Link]
-
The recombinant amyloid-beta peptide Abeta1-42 aggregates faster and is more neurotoxic than synthetic Abeta1-42. PubMed. [Link]
-
HPLC Analysis and Purification of Peptides. PMC - PubMed Central. [Link]
-
Amyloid β-Peptide Neurotoxicity Assay Using Cultured Rat Cortical Neurons. ResearchGate. [Link]
-
In-Depth Characterization for Methionine Oxidization in Complementary Domain Region by Hydrophobic Interaction Chromatography. ACS Publications. [Link]
-
Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study. PubMed. [Link]
-
Using circular dichroism spectra to estimate protein secondary structure. PMC - NIH. [Link]
-
Protein oxidation and peroxidation. Portland Press. [Link]
-
Impact of methionine oxidation on the binding of human IgG1 to Fc Rn and Fc gamma receptors. ResearchGate. [Link]
-
Solution NMR Studies of the Aβ(1-40) and Aβ(1-42) Peptides Establish that the Met35 Oxidation State. Case Western Reserve University. [Link]
-
Synthetic peptide can inhibit toxicity, aggregation of protein in Alzheimer's disease, researchers show. UW News. [Link]
-
Methionine oxidation in human IgG2 Fc decreases binding affinities to protein A and FcRn. ResearchGate. [Link]
-
The Potential of a Protein Model Synthesized Absent of Methionine. MDPI. [Link]
-
Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? PubMed. [Link]
-
Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check. LCGC International. [Link]
-
Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog. [Link]
-
Methionine in Proteins: It's not just for protein initiation anymore. PMC - PubMed Central. [Link]
-
Amyloid β-Peptide 25-35 Induces Neurotoxicity through the Up-Regulation of Astrocytic System Xc. MDPI. [Link]
-
Global incorporation of norleucine in place of methionine in cytochrome P450 BM-3 heme domain increases peroxygenase activity. PubMed. [Link]
Sources
- 1. Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A novel approach to investigate the effect of methionine oxidation on pharmacokinetic properties of therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine oxidation in human IgG2 Fc decreases binding affinities to protein A and FcRn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cheme.caltech.edu [cheme.caltech.edu]
- 6. Global incorporation of norleucine in place of methionine in cytochrome P450 BM-3 heme domain increases peroxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phmethods.net [phmethods.net]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. Redox Proteomics of Protein-bound Methionine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The recombinant amyloid-beta peptide Abeta1-42 aggregates faster and is more neurotoxic than synthetic Abeta1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Strategies for Incorporating N-Benzyl-Norleucine in Solid-Phase Peptide Synthesis
Abstract
N-alkylated amino acids are critical components in modern peptidomimetic design, conferring enhanced proteolytic stability, modulated conformation, and improved cell permeability. This guide provides a comprehensive technical overview of two robust strategies for incorporating N-Benzyl-Norleucine (N(Bzl)-Nle) into peptide sequences using Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS). We address the common challenge faced by researchers possessing N-Benzyl-L-norleucine methyl ester hydrochloride (Bzl-Nle-OMe HCl), a precursor that is not directly compatible with standard automated SPPS protocols.[1][2] This document details (1) the pre-synthesis preparation of a suitable Fmoc-N(Bzl)-Nle-OH building block and (2) an on-resin N-benzylation strategy via reductive amination. Both methodologies are presented with detailed, field-proven protocols, explanations of the underlying chemistry, and troubleshooting insights to empower researchers in drug discovery and peptide science.
Foundational Concepts: The Challenge with this compound
Solid-Phase Peptide Synthesis (SPPS) is a powerful technique where a peptide chain is assembled stepwise while its C-terminus is anchored to an insoluble resin support.[3] The standard Fmoc-SPPS workflow relies on two key features of the amino acid building blocks:
-
A temporarily protected Nα-amine (the Fmoc group), which is removed at the start of each cycle under basic conditions (e.g., piperidine).[4]
-
A free carboxylic acid at the C-terminus, which is activated to form a peptide bond with the deprotected N-terminus of the growing peptide chain on the resin.[5]
The precursor this compound fails on both counts. Its N-benzyl (Bzl) group is a stable, non-temporary protecting group, and its C-terminus is blocked as a methyl ester (OMe).[2][6] Direct use in a standard SPPS cycle is therefore not feasible. This guide provides two effective pathways to successfully incorporate the desired N(Bzl)-Nle residue.
Strategy 1: Pre-Synthesis of an SPPS-Compatible Building Block
The most direct, though labor-intensive, approach is to chemically convert the precursor into a ready-to-use Fmoc-N(Bzl)-Nle-OH monomer before commencing SPPS. This strategy is advantageous for large-scale or multiple syntheses where a well-characterized building block is desired.
The conversion involves three conceptual steps:
-
Saponification: The C-terminal methyl ester is hydrolyzed (typically using a base like NaOH or LiOH) to yield the free carboxylic acid, N-Benzyl-L-norleucine.[2]
-
Fmoc Protection: The secondary amine of N-Benzyl-L-norleucine is then protected with an Fmoc group, commonly using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl under basic conditions.
-
Purification: The final product, Fmoc-N(Bzl)-Nle-OH, must be rigorously purified (e.g., by column chromatography) to ensure high purity before use in SPPS.
Once obtained, this building block can be incorporated using a modified SPPS protocol that accounts for its steric hindrance, as detailed in Section 4.
Strategy 2: On-Resin N-Benzylation via Reductive Amination
A more flexible and often preferred alternative is to perform the N-benzylation reaction directly on the solid support after the norleucine residue has been incorporated into the peptide chain.[7] This method, known as reductive amination, avoids the need for a separate multi-step synthesis of the building block.[8]
The core principle is to couple a standard Fmoc-Nle-OH monomer, deprotect its N-terminus, and then react the now-free primary amine with benzaldehyde to form a Schiff base (imine), which is subsequently reduced in situ to the stable N-benzyl secondary amine.[7][8]
Workflow for On-Resin N-Benzylation
Caption: Workflow for on-resin N-benzylation of a norleucine residue.
Detailed Protocol for On-Resin Reductive Amination
This protocol assumes the synthesis is at the stage where the N-terminal Fmoc-Nle residue has just been deprotected, exposing the primary amine.
-
Resin Preparation: Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) and dry under a nitrogen stream.
-
Imine Formation:
-
Prepare a solution of 1% acetic acid in N,N-dimethylformamide (DMF).
-
Swell the resin in this solution for 10 minutes.
-
Add benzaldehyde (10 equivalents relative to resin loading).
-
Allow the vessel to shake at room temperature for 1 hour.
-
-
Reduction:
-
Add sodium cyanoborohydride (NaBH₃CN) (10 equivalents) to the reaction vessel. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Allow the reaction to proceed for 12-16 hours at room temperature.
-
-
Washing and Capping:
-
Drain the reaction solution and wash the resin extensively with DMF (5x), DCM (5x), and MeOH (3x).
-
To cap any unreacted primary amines, treat the resin with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 30 minutes.
-
Wash the resin again as described above. The peptide-resin, now bearing an N(Bzl)-Nle residue, is ready for the next coupling cycle.
-
Core Fmoc-SPPS Protocol for N-Alkylated Residues
Whether using a pre-synthesized Fmoc-N(Bzl)-Nle-OH building block or proceeding after on-resin benzylation, the subsequent synthesis steps require special attention due to the nature of the N-alkylated amine. The secondary amine is less nucleophilic and more sterically hindered, which can lead to slow and incomplete coupling reactions.[9]
General Fmoc-SPPS Cycle Workflow
Caption: The iterative four-step cycle of Fmoc Solid-Phase Peptide Synthesis.
Step-by-Step Methodology
-
Resin Preparation:
-
Fmoc-Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF.[4]
-
Agitate for 5 minutes, drain, and repeat with a fresh solution for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling the N(Bzl)-Nle Residue (or any hindered amino acid):
-
Causality: The steric bulk of the N-benzyl group significantly hinders the approach of the activated carboxyl group. Standard coupling reagents like HBTU may be inefficient. More potent activators are required to achieve a high coupling yield.[4][9]
-
Protocol:
-
In a separate vial, dissolve Fmoc-N(Bzl)-Nle-OH (3-5 eq.), HATU (3-5 eq.), and HOAt (3-5 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Double coupling (repeating the procedure) is highly recommended.
-
Monitor reaction completion with a qualitative test (e.g., Kaiser test), noting that N-alkylated amines give a weak or no color change. A chloranil test is more appropriate for secondary amines.
-
-
| Coupling Reagent | Abbreviation | Typical Use | Notes for N-Alkylated Residues |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | Highly Recommended. Standard for hindered couplings, rapid activation. | The reagent of choice. Minimizes racemization and drives reaction to completion. Use with HOAt and a non-nucleophilic base like DIPEA or Collidine.[4][13] |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Good for hindered couplings. | A strong alternative to HATU. Generates HOBt in situ. |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Standard, efficient for most amino acids. | May result in low yields for N-alkylated residues. Requires extended reaction times (4-24h) and/or double coupling if used.[14] |
-
Capping (Optional but Recommended):
-
To permanently block any unreacted N-terminal amines from participating in subsequent steps, treat the resin with a capping solution (e.g., 10% Ac₂O and 2% DIPEA in DMF) for 30 minutes. This prevents the formation of deletion sequences.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Final Cleavage and Purification
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin support and simultaneously remove all acid-labile side-chain protecting groups.
Protocol for Cleavage
-
Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail appropriate for the peptide's sequence. The choice of scavengers is critical to prevent the modification of sensitive residues by reactive cationic species generated during cleavage.[15]
-
Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) and allow it to react for 2-4 hours at room temperature.[16]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of ice-cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by RP-HPLC) and characterization (e.g., Mass Spectrometry).
| Reagent Cocktail | Composition (TFA/Scavengers) | Primary Application |
| TFA/TIS/H₂O | 95 / 2.5 / 2.5 | General purpose for peptides without sensitive residues like Cys, Met, or Trp. |
| Reagent K | 82.5 / 5 (Phenol) / 5 (H₂O) / 5 (Thioanisole) / 2.5 (EDT) | "Universal" cocktail for peptides with multiple sensitive residues (Cys, Met, Trp, Tyr).[17] |
| Reagent B | 88 / 5 (Phenol) / 5 (H₂O) / 2 (TIS) | Recommended for peptides containing Tryptophan (Trp). |
| Reagent H | 81 / 5 (Phenol) / 5 (Thioanisole) / 2.5 (EDT) / 5 (DMSO) / 1.5 (NH₄I) | Specifically designed to prevent oxidation of Methionine (Met).[17] |
Conclusion
While this compound is not a drop-in reagent for standard SPPS, the incorporation of its corresponding N-Benzyl-Norleucine residue is readily achievable through well-established methods. The on-resin reductive amination strategy offers a flexible and efficient route that avoids a separate solution-phase synthesis. For all syntheses involving N-alkylated amino acids, the critical determinant of success is the use of potent coupling reagents like HATU and extended reaction times to overcome the inherent steric hindrance and lower nucleophilicity of the secondary amine. By applying the robust protocols detailed in this guide, researchers can confidently expand their peptide design space to include N-alkylated modifications, paving the way for novel therapeutic candidates.
References
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007). (URL: [Link])
-
A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC - NIH. (URL: [Link])
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL: [Link])
-
Advances in Fmoc solid-phase peptide synthesis - PMC - NIH. (URL: [Link])
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry - AAPPTec. (URL: [Link])
-
N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production - ChemRxiv. (URL: [Link])
-
Methods and protocols of modern solid phase peptide synthesis. (2014). (URL: [Link])
-
SYNTHESIS NOTES - Aapptec Peptides. (URL: [Link])
- Method for preparing N-benzyloxycarbonyl amino acids containing additional functionality - Google P
-
Cleavage Cocktails; Reagent B - Aapptec Peptides. (URL: [Link])
-
Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC. (URL: [Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). (URL: [Link])
-
Introduction of Functional Groups into Peptides via N-Alkylation - ResearchGate. (URL: [Link])
-
On-resin synthesis of cyclic peptides via tandem N-to-S acyl migration and intramolecular thiol additive-free native chemical ligation - RSC Publishing. (URL: [Link])
-
Experimental procedures Solid phase peptide synthesis (SPPS) - The Royal Society of Chemistry. (URL: [Link])
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? - ResearchGate. (2014). (URL: [Link])
-
Introduction to Peptide Synthesis - Master Organic Chemistry. (2019). (URL: [Link])
-
A Reductive Alkylation Procedure Applicable to Both Solution- and Solid-Phase Syntheses of Secondary Amines - ACS Publications. (URL: [Link])
-
Reductive amination - Wikipedia. (URL: [Link])
-
4 Synthesis of Peptides. (URL: [Link])
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail - Biotage. (2023). (URL: [Link])
-
Peptide Hand Synthesis Part 8: Cleaving - YouTube. (2022). (URL: [Link])
-
SYNTHESIS AND MOLECULAR IMPRINTING OF PEPTIDE NUCLEIC ACIDS - JKU ePUB. (URL: [Link])
-
Silane-based reductive amination on solid phase. Reagents and conditions - ResearchGate. (URL: [Link])
-
Peptide Hand Synthesis Part 2: Resin Preparation - YouTube. (2022). (URL: [Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. chempep.com [chempep.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. youtube.com [youtube.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. rsc.org [rsc.org]
- 15. biotage.com [biotage.com]
- 16. m.youtube.com [m.youtube.com]
- 17. peptide.com [peptide.com]
Application Notes and Protocols: Catalytic Hydrogenation for the Deprotection of Bzl-Nle-OMe HCl
<Senior Application Scientist Submission >
Introduction: The Strategic Importance of N-Benzyl Deprotection
In the synthesis of peptides and complex organic molecules, the benzyl (Bzl) group is a frequently employed protecting group for amines due to its general stability under a variety of reaction conditions.[1] Its removal, a critical step in many synthetic pathways, is often achieved through catalytic hydrogenation, a method lauded for its clean reaction profile and the ease of catalyst removal.[1][2] This document provides a comprehensive guide to the deprotection of N-benzyl-norleucine methyl ester hydrochloride (Bzl-Nle-OMe HCl) using palladium on carbon (Pd/C) as the catalyst. We will delve into the mechanistic underpinnings, provide detailed protocols, and discuss critical parameters for process optimization and safety.
The deprotection of this compound via catalytic hydrogenation proceeds by hydrogenolysis, which involves the cleavage of the carbon-nitrogen sigma bond by hydrogen.[3] This reaction is highly attractive in pharmaceutical and fine chemical synthesis as the primary byproduct is toluene, which is readily removed.[4]
Reaction Mechanism and Key Principles
Catalytic hydrogenation is a heterogeneous catalytic process.[3] The generally accepted mechanism involves the following key steps:[5][6]
-
Adsorption of Reactants: Both hydrogen gas and the substrate (this compound) adsorb onto the surface of the palladium catalyst.
-
Activation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the palladium surface, forming reactive metal-hydride species.[6]
-
Hydrogenolysis: The adsorbed substrate undergoes cleavage of the N-benzyl bond through the action of the activated hydrogen on the catalyst surface.[7]
-
Desorption of Products: The deprotected product (Nle-OMe HCl) and the byproduct (toluene) desorb from the catalyst surface, regenerating the active sites for further catalytic cycles.
The presence of the hydrochloride salt in the starting material can be advantageous. While amines can sometimes act as catalyst poisons by strongly coordinating to the palladium surface, the protonated amine in the hydrochloride salt has a reduced affinity for the catalyst, which can help to maintain catalytic activity.[1][2][8]
Experimental Protocols
Materials and Equipment
| Reagents | Equipment |
| This compound | Hydrogenation reactor (e.g., Parr shaker) or balloon hydrogenation setup |
| 10% Palladium on Carbon (Pd/C), 50% wet | Magnetic stirrer and stir bars |
| Methanol (MeOH), HPLC grade | Filtration apparatus (e.g., Buchner funnel, Celite®) |
| Ethyl Acetate (EtOAc), HPLC grade | Rotary evaporator |
| Hydrogen gas (high purity) | Analytical balance |
| Inert gas (Nitrogen or Argon) | Standard laboratory glassware |
| Celite® 545 | pH meter or pH paper |
| TLC plates (silica gel 60 F254) | |
| NMR spectrometer, LC-MS |
Safety Precautions
Palladium on Carbon (Pd/C):
-
Pyrophoric Nature: Dry Pd/C is pyrophoric and can ignite spontaneously in air, especially when saturated with hydrogen.[9] Always handle wet Pd/C or handle the dry catalyst under an inert atmosphere.[9][10]
-
Dust Inhalation: Avoid creating and inhaling Pd/C dust.[10][11]
-
Handling: Use appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and nitrile gloves.[11][12]
Hydrogen Gas:
-
Flammability: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources.[12]
-
Pressure: Use a certified pressure reactor and do not exceed the recommended pressure limits.
Detailed Step-by-Step Protocol
This protocol is a general guideline and may require optimization based on the specific scale and equipment.
-
Vessel Preparation:
-
To a hydrogenation vessel equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Evacuate the vessel and backfill with an inert gas (N₂ or Ar) three times to ensure an inert atmosphere.[13]
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add methanol (sufficient to dissolve the substrate, typically 0.1 M concentration).
-
In a separate container, weigh the desired amount of 10% Pd/C (typically 5-10 mol% of the substrate).
-
Carefully add the wet Pd/C to the reaction mixture. Alternatively, the catalyst can be added as a slurry in a small amount of the reaction solvent.
-
-
Hydrogenation:
-
Seal the reaction vessel.
-
Carefully evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure the atmosphere is fully replaced with hydrogen.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi or balloon pressure) and begin vigorous stirring.[13]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots at regular intervals. The consumption of the starting material can be tracked by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[14]
-
For TLC analysis, a typical mobile phase would be a mixture of dichloromethane and methanol.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[13] Caution: The filter cake will be saturated with hydrogen and can ignite upon exposure to air. Do not allow the filter cake to dry.[9] Quench the filter cake with water immediately after filtration.
-
Wash the filter cake with additional methanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, Nle-OMe HCl.
-
Optimization of Reaction Parameters
The efficiency of the catalytic hydrogenation can be influenced by several factors.
| Parameter | Considerations and Recommendations |
| Catalyst Loading | Typically 5-10 mol% of 10% Pd/C is sufficient. Higher loadings can increase the reaction rate but also the cost and potential for side reactions. |
| Solvent | Methanol and ethanol are common choices due to their ability to dissolve the substrate and their polarity.[15] Ethyl acetate can also be used. The choice of solvent can sometimes affect the reaction rate.[3] |
| Hydrogen Pressure | Reactions can often be performed at atmospheric pressure (balloon) or at elevated pressures (e.g., 40-50 psi) in a Parr shaker for faster reaction times.[13] |
| Temperature | Most debenzylations are conducted at room temperature.[13] In cases of slow reactions, a moderate increase in temperature (e.g., 40 °C) can be beneficial.[13] |
| Reaction Time | Varies from a few hours to overnight, depending on the scale, catalyst loading, pressure, and temperature. Monitor the reaction to determine the endpoint. |
Visualizing the Workflow
Reaction Scheme
Caption: General reaction scheme for the deprotection.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | - Inactive catalyst- Insufficient catalyst loading- Catalyst poisoning | - Use fresh catalyst- Increase catalyst loading- Ensure the starting material is pure. Some functional groups (e.g., sulfur-containing compounds) can poison the catalyst.[7] |
| Slow Reaction Rate | - Low hydrogen pressure- Poor mixing- Low temperature | - Increase hydrogen pressure (if using a pressure reactor)- Increase stirring speed- Gently warm the reaction mixture (e.g., to 40 °C) |
| Product Contamination | - Incomplete filtration- Side reactions | - Ensure a well-packed Celite® pad for filtration- Optimize reaction conditions to minimize byproduct formation |
Conclusion
Catalytic hydrogenation is a robust and efficient method for the deprotection of N-benzyl protected amino acid esters. By understanding the underlying mechanism, adhering to strict safety protocols, and systematically optimizing reaction parameters, researchers can achieve high yields of the desired deprotected product. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this critical synthetic transformation in research and development settings.
References
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC. (n.d.). NIH. Retrieved from [Link]
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega. Retrieved from [Link]
-
Catalytic Hydrogenation Reaction & Mechanism. (n.d.). Study.com. Retrieved from [Link]
-
Catalytic Hydrogenation of Alkenes. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Benzyl Deprotection (H2 + Pd/C). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Debenzylation of Benzyl-Protected Methylcellulose. (2022). MDPI. Retrieved from [Link]
-
Benzyl Protection. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Benzyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. (2006). ResearchGate. Retrieved from [Link]
-
Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. (2023). YouTube. Retrieved from [Link]
-
PALLADIUM ON CARBON. (n.d.). UCLA. Retrieved from [Link]
-
The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois. Retrieved from [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. (2021). ACS Publications. Retrieved from [Link]
-
CTH Removal of N-Benzyl Groups. (n.d.). Erowid. Retrieved from [Link]
-
Protection Reactions. (n.d.). Wiley-VCH. Retrieved from [Link]
-
How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? (2017). ResearchGate. Retrieved from [Link]
-
Catalytic Hydrogenation: Theory, Mechanism, and Examples. (2016). YouTube. Retrieved from [Link]
-
Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. (2023). ResearchGate. Retrieved from [Link]
-
Standard Operating Procedures. (n.d.). The Sarpong Group. Retrieved from [Link]
-
Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. (2019). PubMed. Retrieved from [Link]
-
HYDROGENATION REACTIONS. (2021). JKU ePUB. Retrieved from [Link]
-
Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. (2014). Royal Society of Chemistry. Retrieved from [Link]
-
benzyl ether cleavage. (2018). YouTube. Retrieved from [Link]
-
Standard Operating Procedure. (2017). UCLA. Retrieved from [Link]
-
Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. (2011). NIH. Retrieved from [Link]
-
Development of a Series of Tanshinone Derivatives Through Scaffold Hopping for Treating Non-Small-Cell Lung Cancer (NSCLC). (2023). MDPI. Retrieved from [Link]
-
Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. (2006). Semantic Scholar. Retrieved from [Link]
-
Hydrogenolysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives. (1971). Oxford Academic. Retrieved from [Link]
Sources
- 1. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. youtube.com [youtube.com]
- 5. study.com [study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 8. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 9. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 10. honrel.com [honrel.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. sarponggroup.com [sarponggroup.com]
- 13. Benzyl Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 14. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Application Note: Strategic Incorporation of Bzl-Nle-OMe HCl for the Synthesis of Novel Anticancer Peptides
Introduction
Anticancer peptides (ACPs) represent a promising frontier in oncology, offering novel mechanisms of action that can overcome the resistance challenges faced by conventional chemotherapeutics.[1] These peptides, typically comprising 10-60 amino acids, can selectively target and disrupt cancer cell membranes or modulate intracellular pathways, leading to apoptosis and tumor inhibition.[1][2] A key strategy in designing next-generation ACPs is the incorporation of non-proteinogenic amino acids to enhance their therapeutic properties, such as stability, hydrophobicity, and efficacy.
Norleucine (Nle), a non-natural isomer of leucine, is a particularly valuable building block in peptide design.[3][4] Its linear, unbranched side chain increases the peptide's overall hydrophobicity, a critical factor for membrane interaction and lytic activity.[5][6] Furthermore, Nle is a bioisostere of methionine but lacks the sulfur atom, making it resistant to oxidation—a common pathway for peptide degradation in vivo.[7][8] This enhances the metabolic stability of the resulting peptide.
This guide provides a comprehensive framework for synthesizing novel anticancer peptides using N-α-Benzyl-L-norleucine methyl ester hydrochloride (Bzl-Nle-OMe HCl) . We will detail the scientific rationale, provide step-by-step protocols for synthesis and evaluation, and present a logical workflow for researchers in drug discovery and development. While Solid-Phase Peptide Synthesis (SPPS) is the dominant method for peptide synthesis, the specific protecting groups of this compound (an N-terminal Benzyl group and a C-terminal methyl ester) make it particularly suited for solution-phase synthesis, a powerful and scalable technique.[9][10]
Part 1: Scientific Principles & Rationale
Mechanism of Action of Anticancer Peptides
The primary mechanism for many cationic ACPs involves electrostatic attraction to the cancer cell membrane, which is enriched in negatively charged components like phosphatidylserine.[2] In contrast, healthy mammalian cells typically have a neutral outer leaflet, providing a basis for selectivity. Upon binding, ACPs can disrupt the membrane through various models, such as the "barrel-stave" or "carpet" mechanism, leading to pore formation, membrane depolarization, and ultimately, cell lysis.[11] Other ACPs can penetrate the cell and trigger apoptosis by targeting mitochondria or inhibiting DNA synthesis.[12]
The hydrophobicity of an ACP is a crucial determinant of its lytic activity; a higher hydrophobicity generally correlates with stronger membrane disruption and greater anticancer potency.[13][14]
Caption: General mechanisms of action for anticancer peptides (ACPs).
The Strategic Role of Norleucine (Nle)
Incorporating Norleucine into an ACP sequence serves several key purposes:
-
Enhanced Hydrophobicity: Nle's side chain increases the non-polar character of the peptide, which can lead to stronger interactions with the lipid bilayer of cancer cells, potentially increasing anticancer activity.[5][14]
-
Increased Stability: By replacing oxidation-prone methionine residues with Nle, the resulting peptide has a longer half-life and greater resistance to chemical degradation.[7]
-
Structural Promotion: The structural similarity of Nle to leucine allows it to stabilize α-helical conformations, a common secondary structure for membrane-active ACPs.[4]
Utility of this compound in Synthesis
The specified reagent, this compound, is an amino acid derivative with its N-terminus protected by a Benzyl (Bzl) group and its C-terminus protected by a methyl ester (OMe). This protection scheme is not typical for standard Fmoc- or Boc-based Solid-Phase Peptide Synthesis (SPPS).[15][16] Instead, it is highly suitable for Solution-Phase Peptide Synthesis (SPPS or LPPS) .[17][18] This method involves coupling amino acids sequentially in a homogenous solution, which can be advantageous for large-scale production and for synthesizing complex or modified peptides.[9]
In this context, this compound is used to introduce a norleucine residue at a specific position within a peptide fragment. The synthesis strategy involves saponification (hydrolysis) of the methyl ester to a free carboxylic acid, which can then be activated and coupled to the free amine of another amino acid or peptide fragment.
Part 2: Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Model Dipeptide (Bzl-Nle-Ala-OMe)
This protocol details the synthesis of a simple dipeptide to illustrate the core coupling methodology.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Purpose |
| This compound | Synthesis Grade | Varies | Starting Nle building block |
| L-Alanine methyl ester HCl (H-Ala-OMe HCl) | Synthesis Grade | Varies | C-terminal amino acid |
| Lithium Hydroxide (LiOH) | ACS Grade | Varies | Saponification reagent |
| EDC·HCl | Synthesis Grade | Varies | Coupling agent |
| Ethyl Cyano(hydroxyimino)acetate (Oxyma) | Synthesis Grade | Varies | Coupling additive to reduce racemization |
| N,N-Diisopropylethylamine (DIEA) | Synthesis Grade | Varies | Non-nucleophilic base |
| Dichloromethane (DCM) | Anhydrous | Varies | Solvent |
| N,N-Dimethylformamide (DMF) | Anhydrous | Varies | Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Varies | Extraction solvent |
| 1N Hydrochloric Acid (HCl) | ACS Grade | Varies | Aqueous wash |
| 1N Sodium Bicarbonate (NaHCO₃) | ACS Grade | Varies | Aqueous wash |
| Brine (Saturated NaCl) | ACS Grade | Varies | Aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Varies | Drying agent |
Step-by-Step Methodology
Step 1: Saponification of this compound to Bzl-Nle-OH
-
Dissolve this compound (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add Lithium Hydroxide (LiOH) (1.1 eq) dissolved in a minimal amount of water.
-
Stir the reaction at 0°C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Acidify the mixture to pH ~3 with 1N HCl.
-
Extract the product (Bzl-Nle-OH) into Ethyl Acetate (3x volume).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the free acid.
Step 2: Dipeptide Coupling Reaction
-
In a round-bottomed flask under a nitrogen atmosphere, dissolve the synthesized Bzl-Nle-OH (1.0 eq), EDC·HCl (1.1 eq), and Oxyma (1.1 eq) in anhydrous DCM/DMF (1:1).[19]
-
Stir the mixture at 0°C for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve H-Ala-OMe HCl (1.0 eq) in DCM and add DIEA (1.0 eq) to neutralize the salt and free the amine.
-
Add the neutralized H-Ala-OMe solution to the pre-activated mixture.[19]
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12-16 hours).[19]
Step 3: Work-up and Purification
-
Remove the solvent by rotary evaporation.
-
Dissolve the crude residue in Ethyl Acetate.
-
Wash the organic solution sequentially with 1N HCl (2x), 1N NaHCO₃ (2x), and brine (1x). This removes excess reagents and byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude dipeptide (Bzl-Nle-Ala-OMe) via flash column chromatography on silica gel.
Caption: Workflow for the solution-phase synthesis of a model dipeptide.
Protocol 2: Characterization of the Synthesized Peptide
1. Purification by Reverse-Phase HPLC (RP-HPLC):
-
System: Analytical and preparative HPLC system.
-
Column: C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes.
-
Detection: UV detector at 220 nm and 280 nm.
-
Outcome: A single, sharp peak indicates a pure compound.
2. Mass Verification by Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI-MS).
-
Analysis: The observed mass-to-charge ratio (m/z) should match the calculated theoretical mass of the synthesized peptide. This confirms the identity of the product.
Protocol 3: In Vitro Anticancer Activity Assessment
1. MTT Assay for Cytotoxicity: The MTT assay is a colorimetric method used to assess cell viability.[20] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be solubilized and quantified.[21]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of the synthesized peptide in culture medium and add them to the wells. Include untreated cells as a negative control and a known anticancer drug as a positive control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[21]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration of peptide required to inhibit 50% of cell growth).
2. Hemolysis Assay for Selectivity: This assay measures the peptide's toxicity to mammalian cells by quantifying the lysis of red blood cells (RBCs).[22][23] Low hemolytic activity is crucial for a viable therapeutic candidate.
-
RBC Preparation: Obtain fresh human or rat red blood cells, wash them three times with Phosphate-Buffered Saline (PBS) via centrifugation, and prepare a 2-4% (v/v) suspension in PBS.[24]
-
Peptide Incubation: Add serial dilutions of the peptide to the RBC suspension in a 96-well plate.
-
Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).[24]
-
Incubation: Incubate the plate at 37°C for 1 hour.[25]
-
Centrifugation: Centrifuge the plate to pellet intact RBCs.
-
Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.[24]
-
Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100[22]
Part 3: Data Interpretation & Expected Outcomes
Data Summary Table
The goal is to identify peptides with a high Therapeutic Index (TI) , defined as the ratio of toxicity to normal cells versus cancer cells. A higher TI indicates greater cancer cell selectivity.
TI = HC₅₀ (Hemolysis) / IC₅₀ (Cancer Cells)
| Peptide ID | Sequence | IC₅₀ (MCF-7, µM) | HC₅₀ (hRBCs, µM) | Therapeutic Index (TI) |
| Model-Peptide-1 | Bzl-Nle-Ala-Lys-Leu-NH₂ | 15.2 | >200 | >13.2 |
| Control-Peptide | Ac-Leu-Ala-Lys-Leu-NH₂ | 35.8 | >200 | >5.6 |
Data are hypothetical and for illustrative purposes.
A successful novel peptide incorporating Bzl-Nle would be expected to show a lower IC₅₀ value (higher potency) against cancer cells compared to a control peptide lacking Nle, while maintaining a high HC₅₀ value (low toxicity to red blood cells).[26] The increased hydrophobicity from the Nle and the N-terminal Bzl group is hypothesized to drive enhanced anticancer activity.[13]
Conclusion
The strategic use of non-natural amino acids like norleucine is a powerful tool in the rational design of novel anticancer peptides. The building block this compound, while requiring a solution-phase synthesis approach, offers a reliable method for incorporating this residue to enhance peptide hydrophobicity and stability. The protocols outlined in this guide provide a comprehensive workflow, from chemical synthesis and purification to biological evaluation. By systematically assessing both cytotoxicity and hemolytic activity, researchers can identify lead candidates with high potency and a favorable therapeutic index, paving the way for the development of the next generation of peptide-based cancer therapies.
References
-
Thundimadathil, J. (2021). Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review). National Institutes of Health (NIH). [Link]
-
Advent Chembio. (n.d.). Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis. [Link]
-
Roudi, R., et al. (2017). Mode of Action of Anticancer Peptides (ACPs) from Amphibian Origin. MDPI. [Link]
-
Zhang, Y., & Wang, S. (2020). Anti-cancer peptides: classification, mechanism of action, reconstruction and modification. Royal Society of Chemistry. [Link]
-
S, S., & K, V. (2016). Anticancer activity, Colorectal cell lines, MTT assay. Journal of Clinical and Diagnostic Research. [Link]
-
LifeTein. (2025). Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog. [Link]
-
ResearchGate. (n.d.). Different mechanisms of anticancer peptide (ACP) function. [Link]
-
Gaspar, D., et al. (2013). From antimicrobial to anticancer peptides. A review. Frontiers in Microbiology. [Link]
-
Chen, Y., et al. (2011). Studies on Mechanism of Action of Anticancer Peptides by Modulation of Hydrophobicity Within a Defined Structural Framework. AACR Journals. [Link]
-
Zokaei, M., et al. (2018). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. National Institutes of Health (NIH). [Link]
-
Chen, Y., et al. (2011). Studies on mechanism of action of anticancer peptides by modulation of hydrophobicity within a defined structural framework. PubMed. [Link]
-
Russo, A., et al. (2011). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. ACS Publications. [Link]
-
iGEM. (n.d.). Hemolysis Test Protocol. [Link]
-
Zhang, Z., et al. (2023). Development of Convergent Hybrid Phase Ligation for Efficient and Convenient Total Synthesis of Proteins. National Institutes of Health (NIH). [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Chemistry LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Li, W., et al. (2019). Effect of Hydrophobicity on the Anticancer Activity of Fatty-Acyl-Conjugated CM4 in Breast Cancer Cells. National Institutes of Health (NIH). [Link]
-
ResearchGate. (n.d.). MTT assay. Assessment of the impact of serial dilutions of peptide on.... [Link]
-
Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. [Link]
-
ResearchGate. (2018). Can anyone help me out with the protocol for hemolytic effect of peptides against human erythrocyte?. [Link]
-
Wang, P., et al. (2023). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]
-
Biotage. (2023). What is solid phase peptide synthesis?. [Link]
-
ResearchGate. (n.d.). Detailed process of Solution Phase Peptide Synthesis. [Link]
-
National Institutes of Health (NIH). (n.d.). Introduction to Peptide Synthesis. [Link]
-
Chen, Y., et al. (2011). Framework Modulation of Hydrophobicity Within a Defined Structural Studies on Mechanism of Action of Anticancer Peptides by. Molecular Cancer Therapeutics. [Link]
-
de Oliveira, R. J., et al. (2022). Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. National Institutes of Health (NIH). [Link]
-
Yasir, M., et al. (2023). Impacts of Hydrophobic Mismatch on Antimicrobial Peptide Efficacy and Bilayer Permeabilization. MDPI. [Link]
-
Oddone, N., et al. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. Zenit Science. [Link]
Sources
- 1. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. lifetein.com [lifetein.com]
- 5. Studies on mechanism of action of anticancer peptides by modulation of hydrophobicity within a defined structural framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Hydrophobicity on the Anticancer Activity of Fatty-Acyl-Conjugated CM4 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Design: Principles & Methods | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. biocat.com [biocat.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mode of Action of Anticancer Peptides (ACPs) from Amphibian Origin | Anticancer Research [ar.iiarjournals.org]
- 12. Frontiers | From antimicrobial to anticancer peptides. A review [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 15. bachem.com [bachem.com]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 17. Z-Cys(Bzl)-ONp: Key to Efficient Peptide Synthesis | Advent [adventchembio.com]
- 18. bachem.com [bachem.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. jcdr.net [jcdr.net]
- 21. mdpi.com [mdpi.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. zenitscience.com [zenitscience.com]
- 26. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting incomplete coupling of Bzl-nle-ome hcl in SPPS
Guide: Overcoming Incomplete Coupling of Bzl-Nle-OMe HCl
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand that even with optimized protocols, challenging residues can lead to frustratingly incomplete reactions. This guide provides in-depth troubleshooting for a specific, yet representative issue: the incomplete coupling of Benzyl-protected Norleucine methyl ester hydrochloride (this compound). The principles and protocols discussed here are broadly applicable to many other "difficult" or sterically hindered amino acid couplings.
Introduction: Why is This Coupling Difficult?
Incomplete coupling during SPPS is a frequent obstacle that can lead to the generation of deletion sequences, complex purifications, and low final yields. The coupling of a protected amino acid like this compound presents several potential challenges:
-
Steric Hindrance: While Norleucine (Nle) itself is a linear, non-bulky side chain, the Benzyl (Bzl) protecting group can create steric hindrance, slowing down the reaction kinetics.[1][2][3]
-
Hydrophobicity & Aggregation: Norleucine is a hydrophobic residue. As the peptide chain elongates, sequences rich in such residues are prone to self-associate and form secondary structures (e.g., β-sheets) on the resin.[4][5] This aggregation can physically block the N-terminal amine, making it inaccessible to the incoming activated amino acid.[6][7]
-
Poor Solvation: Inadequate swelling of the peptide-resin complex in the chosen solvent can severely limit the diffusion of reagents to the reactive sites.[8][9]
This guide is structured to help you diagnose the root cause of incomplete coupling and implement effective solutions.
Part 1: Diagnosis & Initial Response
Q1: My post-coupling monitoring test is positive. How do I confirm the coupling is incomplete?
A positive colorimetric test (e.g., Kaiser or TNBS) after a coupling step is the primary indicator of unreacted free amines on the resin.[4][10]
-
Kaiser Test (for primary amines): If your resin beads turn a distinct blue or blue-green, the coupling is incomplete. Yellow or colorless beads indicate a successful coupling.[10] Note that this test is unreliable for N-terminal proline.
-
Isatin Test (for secondary amines): If you are coupling to a proline residue, a blue color from the isatin test indicates an incomplete reaction.[10]
-
TNBS (Trinitrobenzenesulfonic acid) Test: This test is highly sensitive and can be used as an alternative, but it is destructive to the sample.
Immediate Action: If your monitoring test indicates a significant amount of unreacted amine, the most straightforward first step is to perform a second coupling (a "double couple").[4][10]
Protocol 1: Standard Double Coupling
-
Following the first coupling, drain the reaction vessel.
-
DO NOT proceed to the Fmoc-deprotection step.
-
Wash the peptide-resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.
-
Prepare a fresh solution of this compound and your coupling reagents at the same concentration used for the first coupling.
-
Add the fresh coupling mixture to the resin and allow the reaction to proceed for the same duration as the initial coupling (e.g., 45-60 minutes).
-
Wash the resin thoroughly with DMF (3-5 times).
-
Perform a monitoring test (e.g., Kaiser test) on a small sample of beads to verify completion. If the test is negative, you can proceed to the next deprotection step. If it remains positive, proceed to the advanced troubleshooting steps in Part 2.
Part 2: Troubleshooting Persistent Coupling Failures
If a double coupling is insufficient, a more fundamental issue with the reaction conditions, reagents, or the peptide-resin itself is likely. The following decision tree and Q&A section will guide you through a logical troubleshooting process.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting incomplete SPPS coupling.
Frequently Asked Questions (FAQs)
Q2: My double coupling failed. Could my choice of coupling reagent be the problem?
A: Absolutely. Standard carbodiimide reagents like DIC, while effective for many couplings, may not be potent enough for sterically demanding or aggregation-prone sequences.[1] The reactivity of the activated species is critical.
Explanation of Causality: Coupling reagents work by converting the carboxylic acid of the incoming amino acid into a more reactive species. Aminium/uronium and phosphonium salts create highly reactive activated esters (OAt or OBt esters) that can overcome higher activation energy barriers presented by steric hindrance or poor accessibility.[11]
Solution: Switch to a more powerful in-situ activating reagent.
| Reagent Class | Examples | Strengths | Considerations |
| Carbodiimides | DIC, DCC, EDC | Economical, low racemization with additives (HOBt, Oxyma). | Less effective for hindered couplings.[1][12] |
| Aminium/Uronium | HATU, HCTU, HBTU, TBTU | Highly efficient, fast reaction times, excellent for difficult couplings.[11] | More expensive. Excess aminium reagent can cause capping.[11] |
| Phosphonium | PyBOP, PyAOP | Very effective, avoids guanidinylation side reaction.[11] | Byproducts can be more difficult to wash away. |
Recommendation: For this compound, switching to HATU or HCTU is a robust first choice for improving coupling efficiency.[1]
Protocol 2: Coupling with HATU
-
Resin Preparation: Ensure the N-terminus of the peptide-resin is deprotected and washed thoroughly with DMF.
-
Reagent Preparation (in a separate vessel):
-
Dissolve this compound (4 equivalents relative to resin loading) in DMF.
-
Add HATU (3.9 equivalents).
-
Add a non-nucleophilic base, typically DIPEA (8 equivalents).
-
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature. You may observe a color change.
-
Coupling: Add the activated amino acid solution to the peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 45-60 minutes.
-
Washing & Monitoring: Wash the resin with DMF and perform a Kaiser test to confirm completion.
Q3: The coupling is still incomplete, even with HATU. What's next?
A: At this point, the root cause is very likely on-resin aggregation, which prevents even highly reactive reagents from reaching the N-terminus.[6][7] This is especially common in hydrophobic sequences.
Visible Signs of Aggregation:
-
The peptide-resin fails to swell properly or appears shrunken.[6][13]
-
In continuous-flow synthesizers, you may observe a flattened and broadened deprotection profile.[7]
-
Monitoring tests may become unreliable and give false negatives in severe cases.[7]
Solutions to Disrupt Aggregation:
-
Change the Primary Solvent: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and is often more effective at disrupting secondary structures.[1][5] For very difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can also be beneficial.[1]
-
Increase Temperature: Applying gentle heat (e.g., 40-50°C) or using a microwave peptide synthesizer can provide the energy needed to break up aggregates and drive the reaction to completion.[1][4] This should be done with caution to minimize the risk of racemization.
-
Incorporate Chaotropic Salts or "Magic Mixtures": Adding certain salts (e.g., LiCl) or a "Magic Mixture" (e.g., a solution containing nonionic detergents or ethylene carbonate) can effectively disrupt the hydrogen bonds that cause aggregation.[6]
Q4: How does resin choice and swelling impact coupling?
A: Proper resin swelling is critical for the success of SPPS.[9] The resin must swell to allow reagents to freely diffuse through the polymer matrix to the growing peptide chains.[8] If the resin is poorly swollen, reaction kinetics will be severely hampered.
Explanation of Causality: The peptide itself, as it grows, influences the swelling properties of the resin. A long, hydrophobic peptide can cause a well-swollen resin to shrink over the course of the synthesis.[9]
Solutions:
-
Ensure Adequate Initial Swelling: Before the first deprotection, always swell the resin in your synthesis solvent (e.g., DMF or NMP) for at least 30-60 minutes.
-
Choose an Appropriate Resin: For long or aggregation-prone sequences, consider using a polyethylene glycol (PEG)-grafted resin (e.g., TentaGel, ChemMatrix). These resins swell well in a wide range of solvents and can help solvate the growing peptide chain, reducing aggregation.[9]
Part 3: Optimized Workflow Visualization
The following diagram illustrates the key differences between a standard coupling cycle and an optimized cycle for a difficult residue like this compound.
Caption: Comparison of a standard vs. an optimized SPPS coupling workflow.
References
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
-
ResearchGate. SPPS: peptide failure to elongate?. [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
- Vágner, J., et al. (2008). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Protein and Peptide Letters, 15(5), 459-470.
-
Chemical Communications (RSC Publishing). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Biotage. What do you do when your peptide synthesis fails?. [Link]
-
ResearchGate. Swelling effect on SPPS. a Swollen polymer is able to accommodate.... [Link]
-
Aapptec Peptides. H-Cys(Bzl)-OMe HCl [16741-80-3]. [Link]
-
ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]
-
RSC Publishing. Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]
-
lookchem. Cas 16741-80-3,H-CYS(BZL)-OME HCL. [Link]
-
Merck Millipore. Novabiochem® Coupling reagents. [Link]
-
Shanghai AngewChem Co., Ltd. H-Ser(Bzl)-Ome.HCl CAS NO.19525-87-2. [Link]
-
PubMed. Efficient peptide coupling involving sterically hindered amino acids. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. peptide.com [peptide.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
Technical Support Center: Preventing Racemization of Bzl-Nle-OMe HCl
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing racemization of Nα-Benzoyl-L-norleucine methyl ester hydrochloride (Bzl-Nle-OMe HCl) during the activation step of peptide synthesis. Maintaining stereochemical integrity is paramount for the biological activity and safety of peptide-based therapeutics. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the optical purity of your compounds.
Understanding the Challenge: Racemization in Peptide Synthesis
Racemization, the conversion of a chiral molecule into an equimolar mixture of both enantiomers, is a significant side reaction during peptide synthesis.[1][2] This loss of stereochemical purity can drastically reduce the efficacy of a peptide drug and introduce impurities that are difficult to separate. The activation of the carboxylic acid group of an amino acid is a particularly vulnerable step where racemization can occur.[3]
For N-acylamino acids like Bzl-Nle-OMe, the risk of racemization is heightened. The electron-withdrawing nature of the N-benzoyl group increases the acidity of the α-proton, making it more susceptible to abstraction by a base.[1] This leads to the formation of a planar enolate or an oxazolinone intermediate, both of which can be protonated from either face, resulting in a mixture of L- and D-isomers.
Core Mechanisms of Racemization
There are two primary pathways for racemization during the activation of N-acylamino acids:
-
Direct Enolization: A base directly abstracts the α-proton of the activated amino acid, forming a planar enol intermediate.
-
Oxazolinone (Azlactone) Formation: The activated carboxyl group is intramolecularly attacked by the oxygen of the N-benzoyl group, forming a cyclic oxazolinone intermediate. The oxazolinone is readily deprotonated to form a resonance-stabilized, achiral aromatic system, which upon hydrolysis or aminolysis leads to racemization.[1]
Caption: Workflow for low-racemization coupling using DIC/OxymaPure.
Protocol 2: Analytical Verification of Optical Purity via Chiral HPLC
It is essential to verify the enantiomeric purity of your final product. Chiral HPLC is the gold standard for this analysis. [4]
-
Sample Preparation:
-
Prepare a standard of racemic Bzl-Nle-OMe by treating the L-isomer with a strong base for an extended period to induce racemization. This will be used to confirm peak identification.
-
Dissolve a small amount of your purified product in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose phenylcarbamates, is often effective for separating enantiomers of amino acid derivatives. [5][6][7] * Mobile Phase: A typical mobile phase would be a mixture of hexane and a polar modifier like 2-propanol (e.g., 90:10 v/v), often with a small amount of an acidic additive like trifluoroacetic acid (TFA, 0.1%) to improve peak shape. [5] * Detection: UV detection at an appropriate wavelength for the benzoyl group (e.g., 230 nm).
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the L- and D-enantiomers.
-
Inject your sample and integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) = [ (Area L - Area D) / (Area L + Area D) ] * 100.
-
References
-
Izumiya, N., & Muraoka, M. (1969). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. Journal of the American Chemical Society, 91(9), 2391–2395. [Link]
-
Gong, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5123. [Link]
-
Li, P., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Takahashi, O., et al. (2018). Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion. Molecules, 23(6), 1453. [Link]
-
Echner, H., & Voelter, W. (1988). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Chromatographia, 26(1), 192-194. [Link]
-
Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (12), 591-593. [Link]
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Subirós-Funosas, R., et al. (2013). Epimerisation in Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19(3), 223-233. [Link]
-
Ali, I., et al. (2010). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Chirality, 22(8), 739-748. [Link]
-
Vasanthakumar, G. R., et al. (2002). Mechanisms of base-catalyzed racemization during activation step. Journal of Peptide Research, 59(3), 117-124. [Link]
-
Kandemir, H., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). Green Chemistry, 24(17), 6439-6460. [Link]
-
González-García, V., et al. (2019). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Revista de la Sociedad Química de México, 63(2). [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 182-189. [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. yakhak.org [yakhak.org]
Technical Support Center: Troubleshooting Unexpected Byproducts in Reactions Involving Bzl-Nle-OMe HCl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for unexpected byproducts encountered when using Nα-Benzyl-L-norleucine methyl ester hydrochloride (Bzl-Nle-OMe HCl). Understanding the potential side reactions of this amino acid derivative is crucial for optimizing reaction outcomes and ensuring the purity of your target molecules.
FAQs: Understanding the Reactivity of this compound
Q1: What is this compound and where are its reactive sites?
A1: this compound is a protected amino acid derivative. "Bzl" refers to the N-terminal benzyl protecting group, "Nle" is norleucine, and "OMe" signifies a methyl ester at the C-terminus. The hydrochloride salt (HCl) indicates the presence of a protonated amine. The primary reactive sites are the N-terminal secondary amine, the C-terminal methyl ester, and the α-carbon.
Q2: What are the most common unexpected byproducts when using this compound in peptide coupling reactions?
A2: The most prevalent byproducts arise from side reactions at the key functional groups. These include:
-
Racemization: Loss of stereochemical purity at the α-carbon is a significant concern, especially during activation for peptide bond formation.[1][2]
-
Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of water and base.[3][4]
-
N-Debenzylation: The benzyl group can be cleaved under certain reductive or strongly acidic conditions.[5]
-
Side Reactions with Coupling Reagents: Reagents like carbodiimides can lead to the formation of N-acylurea byproducts.[6][7]
-
Incomplete Coupling: This can lead to deletion sequences in peptide synthesis.[8]
Troubleshooting Guide: Identification and Mitigation of Byproducts
This section provides a structured approach to identifying and addressing the formation of unexpected byproducts.
Issue 1: Appearance of a Diastereomeric Impurity in HPLC Analysis
Symptom: You observe a new peak in your HPLC chromatogram with a similar mass to your desired product but a slightly different retention time.
Likely Cause: Racemization
Racemization, the formation of an equimolar mixture of enantiomers, can occur during the activation of the carboxylic acid for peptide coupling.[1][2] The mechanism often involves the formation of an oxazolone intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity.[8]
Mitigation Strategies:
-
Choice of Coupling Reagents: Utilize coupling reagents known to suppress racemization, such as those combined with additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[9]
-
Control of Reaction Temperature: Perform couplings at lower temperatures to minimize the rate of oxazolone formation and subsequent racemization.[6]
-
Base Selection: Avoid strong, non-nucleophilic bases that can promote racemization. Use of a weaker base like N-methylmorpholine (NMM) can be beneficial.[8]
Experimental Protocol for Minimizing Racemization:
-
Dissolve this compound and the N-terminally protected amino acid (or peptide) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., DIC) and the racemization suppressant (e.g., HOBt) to the mixture.
-
Slowly add a stoichiometric amount of a suitable base (e.g., NMM) while monitoring the pH.
-
Allow the reaction to proceed at 0 °C for 1-2 hours and then gradually warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
Issue 2: Product Mass is 14 Da Lower Than Expected
Symptom: Mass spectrometry analysis of a major byproduct shows a molecular weight that is 14 atomic mass units less than the target product.
Likely Cause: Hydrolysis of the Methyl Ester
The methyl ester (OMe) group is susceptible to hydrolysis, especially under basic conditions, to form the free carboxylic acid.[3][4] This results in a mass loss of 14 Da (CH₂).
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all solvents and reagents are strictly anhydrous to prevent water-mediated hydrolysis.
-
pH Control: Avoid highly basic conditions for extended periods. If a base is required, use a stoichiometric amount and consider a weaker base.
-
Alternative Protecting Groups: For multi-step syntheses where the ester may be exposed to harsh conditions, consider a more robust protecting group.
Experimental Protocol for Preventing Ester Hydrolysis:
-
Dry all glassware in an oven at >100 °C and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents, preferably from a solvent purification system or freshly opened bottles.
-
If a base is necessary, add it slowly at a low temperature to control the reaction exotherm and minimize localized high concentrations of base.
Issue 3: Presence of Norleucine Methyl Ester in the Reaction Mixture
Symptom: LC-MS analysis reveals a significant peak corresponding to the debenzylated starting material, norleucine methyl ester.
Likely Cause: N-Debenzylation
The N-benzyl group can be labile under certain conditions, particularly catalytic hydrogenation or strongly acidic environments.[5] If your reaction involves these conditions, even unintentionally, debenzylation can occur.
Mitigation Strategies:
-
Avoid Reductive Conditions: If possible, avoid reagents and catalysts that can promote hydrogenolysis (e.g., Pd/C and H₂).
-
Acidic Condition Control: While the benzyl group is generally stable to moderately acidic conditions, prolonged exposure to strong acids can lead to cleavage.[5]
Issue 4: An Unknown Peak with a Mass Corresponding to the Addition of the Coupling Reagent
Symptom: A byproduct is detected with a mass that is the sum of your starting material and a component of the carbodiimide coupling reagent.
Likely Cause: N-Acylurea Formation
When using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unable to react further to form the desired amide bond.[6]
Mitigation Strategies:
-
Use of Additives: The addition of HOBt or Oxyma can trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[7]
-
Alternative Coupling Reagents: Consider using phosphonium- or aminium-based coupling reagents (e.g., HBTU, HATU) which have different activation mechanisms and do not form N-acylurea byproducts.
Analytical Troubleshooting Workflow
When an unexpected peak appears in your analytical chromatogram, a systematic approach is key to identification.
dot
Caption: A workflow for identifying unexpected byproducts.
Quantitative Data Summary: Common Byproducts and Mass Shifts
| Byproduct Type | Causal Reaction | Expected Mass Shift (Da) | Key Analytical Signature |
| Racemized Product | Epimerization | 0 | Separate peak in chiral HPLC or similar peak in RP-HPLC |
| Hydrolyzed Product | Ester Hydrolysis | -14 | Loss of a methyl group |
| Debenzylated Product | N-Debenzylation | -91 | Loss of a benzyl group |
| N-Acylurea Adduct | Rearrangement of O-acylisourea | + (Mass of isocyanate) | Addition of a component from the coupling reagent |
References
-
MDPI. Investigation of Impurities in Peptide Pools. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Biotage. What do you do when your peptide synthesis fails? [Link]
-
Preprints.org. Investigation of Impurities in Peptide Pools. [Link]
-
ResearchGate. Peptide Racemization. [Link]
- Google Patents.
-
ResearchGate. De-esterification of amino acid esters. [Link]
-
Wikipedia. Carbodiimide. [Link]
-
SGS. HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. [Link]
-
Biotage. How long are amino acid stock solutions stable for successful solid phase peptide synthesis? [Link]
-
SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. [Link]
-
ResearchGate. N-Benzyloxycarbonyl-L-lysine Methyl Ester Hydrochloride. [Link]
-
Reddit. Carbodiimide amide coupling reaction sideproduct. [Link]
-
Organic Chemistry Portal. Methyl Esters. [Link]
-
Organic Chemistry Portal. Benzylamines. [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
NIH. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]
-
ResearchGate. What is the usual nature of impurities in synthetic peptides? [Link]
-
NIH. An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Aapptec Peptides. H-Cys(Bzl)-OMe HCl. [Link]
-
NIH. Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. [Link]
-
NIH. Reactions of N-hydroxysulfosuccinimide active esters. [Link]
-
Journal of the American Chemical Society. Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. [Link]
-
NIH. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]
-
Crawford Scientific. HPLC Troubleshooting Guide. [Link]
-
NIH. HPLC Analysis and Purification of Peptides. [Link]
-
Almac. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]
-
Thieme. 2.2 Carboxy Group. [Link]
-
MDPI. Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. [Link]
-
HALO Columns. LC Chromatography Troubleshooting Guide. [Link]
-
Waters. Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. [Link]
-
LCGC International. The Basics of HPLC Peptide Analysis. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
Validation & Comparative
The Strategic Advantage of Norleucine Substitution in Peptide-Based Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the intricate landscape of enzyme inhibition, the design of potent and stable peptide-based inhibitors is a paramount challenge. A key strategy in optimizing these therapeutic candidates is the substitution of proteinogenic amino acids with their non-proteinogenic counterparts. This guide provides an in-depth functional comparison of enzymes inhibited by peptides containing Norleucine (Nle), a non-proteinogenic isomer of leucine, most often used as a bioisostere for methionine (Met). We will delve into the causality behind this strategic substitution, present supporting experimental data for key enzyme classes, and provide detailed protocols for assessing inhibitor efficacy.
The Methionine Problem: A Case for Norleucine
Methionine, with its thioether side chain, is a crucial amino acid. However, in the context of peptide therapeutics, it presents a significant liability. The sulfur atom in methionine is highly susceptible to oxidation, which can occur both in vivo and during manufacturing and storage. This oxidation converts methionine to methionine sulfoxide and subsequently to methionine sulfone, altering the peptide's conformation, and often drastically reducing its binding affinity and biological activity.
Norleucine elegantly solves this problem. As an isostere of methionine, it possesses a similar size, hydrophobicity, and conformational preference due to its linear four-carbon side chain, mimicking the unbranched portion of the methionine side chain. Crucially, Nle lacks the oxidation-prone sulfur atom, rendering peptides that contain it exceptionally stable against oxidative damage.[1] This substitution is a cornerstone of rational peptide design, aiming to enhance the developability and shelf-life of peptide drugs without compromising their inhibitory function.[2]
Comparative Analysis of Enzyme Inhibition
The true test of the Nle-for-Met substitution lies in its functional impact on enzyme inhibition. Here, we compare the performance of Nle-containing peptides against two major classes of enzymes: Matrix Metalloproteinases and Serine Proteases.
Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular disease, making them prime therapeutic targets.[3] Peptide-based inhibitors, often mimicking natural substrate cleavage sites, are a promising avenue for MMP inhibition.
Mechanism of Inhibition:
Nle-containing peptides typically act as competitive inhibitors of MMPs. They are designed to fit into the active site cleft of the enzyme, with specific residues interacting with the enzyme's substrate-binding pockets (S1, S1', S2, etc.). The incorporation of Nle is often at a position that would naturally be occupied by a methionine in a substrate, allowing the peptide to maintain or even enhance its binding affinity for the enzyme's hydrophobic pockets. Some inhibitors also incorporate a zinc-binding group (ZBG), such as a hydroxamate, to chelate the catalytic zinc ion in the MMP active site, further strengthening the inhibition.
Experimental Data: Nle vs. Met in MT1-MMP Inhibition
Membrane-type 1 MMP (MT1-MMP, or MMP-14) is a key enzyme in cancer cell invasion and angiogenesis. Research by Fields and colleagues provides a direct comparison of a peptide inhibitor and its Nle-substituted analogue against MT1-MMP.
| Peptide Sequence | Target Enzyme | IC50 (µM) | Reference |
| acetyl-VMDGYPMP-NH2 | MT1-MMP | 3,400 | [4] |
| VRNNQV-[Nle ]-DGYP-[Nle ]-P-NH2 | MT1-MMP | 670 | [4] |
Table 1: Comparison of IC50 values for a methionine-containing peptide and a norleucine-containing peptide inhibitor of MT1-MMP. The Nle-containing peptide demonstrates a significantly lower IC50, indicating higher potency.
The data clearly shows that the substitution of methionine with norleucine, in this case as part of a more extensive sequence optimization, resulted in a peptide with over 5-fold greater potency (a lower IC50 value) for MT1-MMP.[4] This highlights that the Nle substitution not only confers oxidative stability but can also be part of a strategy to enhance inhibitory activity.
Serine Proteases
Serine proteases are a large family of enzymes characterized by a key serine residue in their active site.[5] They play critical roles in processes ranging from blood coagulation (e.g., thrombin, Factor Xa) to digestion (e.g., trypsin) and inflammation.[6] Uncontrolled serine protease activity is linked to numerous diseases, making them important drug targets.
Mechanism of Inhibition:
Experimental Data: Potency of Peptide Inhibitors against Thrombin
Thrombin is a critical serine protease in the coagulation cascade, and its inhibition is a key strategy for anticoagulation.[7][8] While a direct Nle vs. Met comparison is not available, the following data on various peptide inhibitors demonstrates the potency that can be achieved with peptide-based designs.
| Peptide Sequence | Target Enzyme | IC50 (µM) | Reference |
| AEGYA | Thrombin | 4.35 | [9] |
| EVVNQ | Thrombin | 0.53 | [9] |
| NDLWDQGLVSQDL | Thrombin | 2,425.5 | [10] |
Table 2: IC50 values for various peptide inhibitors against the serine protease, thrombin. This demonstrates the range of potencies achievable with peptide-based inhibitors.
The data illustrates that peptide inhibitors can exhibit a wide range of potencies against serine proteases. The rationale for incorporating Nle into such peptides would be to ensure that the observed activity is not lost over time due to oxidation, a critical factor for any potential therapeutic.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, every experimental protocol must be a self-validating system. This involves the inclusion of appropriate controls to confirm that the observed inhibition is specific and not an artifact.
Protocol 1: FRET-Based Assay for MMP Inhibition
This protocol is adapted from methodologies used to assess MMP activity and is designed to determine the IC50 value of an Nle-containing peptide inhibitor.[4][11][12]
Principle: This assay utilizes a Förster Resonance Energy Transfer (FRET) peptide substrate. The peptide contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by an active MMP, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time. An effective inhibitor will prevent this cleavage, leading to a lower fluorescence signal.
Materials:
-
Recombinant active MMP (e.g., MT1-MMP)
-
Nle-containing peptide inhibitor and Met-containing control peptide
-
FRET peptide substrate for the specific MMP (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a 2-fold serial dilution of the Nle-containing peptide inhibitor and the Met-containing control peptide in Assay Buffer. Concentrations should span a wide range to capture the full dose-response curve (e.g., from 1 mM down to low nM).
-
Controls:
-
Positive Control (100% Activity): Wells containing Assay Buffer without any inhibitor.
-
Negative Control (0% Activity): Wells containing Assay Buffer and a known broad-spectrum MMP inhibitor (e.g., EDTA or GM6001) at a high concentration.
-
Vehicle Control: Wells containing the same concentration of solvent (e.g., DMSO) used to dissolve the inhibitors, if applicable.
-
-
Enzyme Addition: Add the recombinant active MMP to each well (except for a substrate-only blank) at a final concentration optimized for linear substrate cleavage over the assay time (e.g., 5-10 nM).
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the FRET peptide substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 30-60 minutes (Excitation/Emission wavelengths appropriate for the FRET pair, e.g., 328 nm/393 nm for Mca/Dpa).
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.
-
Normalize the velocities to the positive control (100% activity) and negative control (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Workflow
A clear understanding of the experimental process is crucial for successful execution.
Caption: Workflow for determining IC50 using a FRET-based assay.
The Logic of Inhibition: A Mechanistic View
The interaction between a peptide inhibitor and its target enzyme is a dynamic process governed by specific molecular interactions.
Caption: Competitive inhibition of an enzyme by an Nle-peptide.
Conclusion
The substitution of methionine with norleucine is a powerful and field-proven strategy in the design of peptide-based enzyme inhibitors. This single atomic modification—replacing a sulfur atom with a methylene group—confers crucial resistance to oxidative degradation, thereby enhancing the stability and therapeutic potential of the peptide. As demonstrated with MMP inhibitors, this substitution can be achieved not only without a loss of potency but with the potential for significant gains in inhibitory activity. The provided protocols, grounded in the principle of self-validation through rigorous controls, offer a reliable framework for researchers to functionally compare and validate their own Nle-containing peptide candidates. As the demand for robust and effective peptide therapeutics grows, the strategic use of norleucine will undoubtedly remain a cornerstone of innovative drug design.
References
-
Fields, G. B. (2015). Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. NIH Public Access, 20(2), 144–153. Available at: [Link]
-
Radchenko, D. S., Kattge, S., Kara, S., & Ulrich, A. S. (2016). Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions?. Biochimica et biophysica acta, 1858(9), 2019–2027. Available at: [Link]
-
LifeTein. (2025). Unnatural Amino Acids: Norleucine. LifeTein Peptide Blog. Available at: [Link]
-
Van der Schaar, M., et al. (2019). Peptide-β-lactam Inhibitors of Dengue and West Nile Virus NS2B-NS3 Protease Display Two Distinct Binding Modes. Journal of Medicinal Chemistry, 62(24), 11213–11227. Available at: [Link]
-
Li, G., et al. (2024). Discovering peptide inhibitors of thrombin as a strategy for anticoagulation. Medicine, 103(2), e36849. Available at: [Link]
-
G-Biosciences. Protease Assay™. Available at: [Link]
-
Ye, J., et al. (2023). Prospection of Peptide Inhibitors of Thrombin from Diverse Origins Using a Machine Learning Pipeline. MDPI. Available at: [Link]
-
Leelaram, M. N., et al. (2013). Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke. PLoS One, 8(3), e59379. Available at: [Link]
-
Eurogentec. MMP assays – activity measurement. Available at: [Link]
-
Pícha, J., et al. (2010). Synthesis of α-carboxyphosphinopeptides derived from norleucine. Amino acids, 39(5), 1265–1280. Available at: [Link]
-
Lauer-Fields, J. L., et al. (2009). Matrix metalloproteinase triple-helical peptide inhibitors: potential cross-reactivity with caspase-11. Journal of medicinal chemistry, 52(23), 7444–7450. Available at: [Link]
-
Leber, J. H., et al. (2016). Serine protease inhibition by insect peptides containing a cysteine knot and a triple-stranded beta-sheet. The Journal of biological chemistry, 270(43), 25514–25521. Available at: [Link]
-
Roche. The Complete Guide for Protease Inhibition. Available at: [Link]
-
Lauer-Fields, J., et al. (2015). Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. ACS medicinal chemistry letters, 6(2), 144–153. Available at: [Link]
-
Cui, H., et al. (2017). Design, Synthesis, and Biological Evaluation of New Peptide Analogues as Selective COX-2 Inhibitors. Archiv der Pharmazie, 350(1-2). Available at: [Link]
-
Zhang, W., et al. (2020). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. Available at: [Link]
-
Collet, A., et al. (2002). Developing peptide inhibitors to thrombin activation of platelets from bradykinin analogs. Journal of peptide research, 59(4), 161–169. Available at: [Link]
-
ResearchGate. (2012). Fig. (2). IC50 values of the peptides against several target enzymes.... Available at: [Link]
-
Gonzalez, A. M., et al. (2023). Matrix Metalloproteinase Inhibitors and Their Potential Clinical Application in Periodontitis. MDPI. Available at: [Link]
-
Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical reviews, 102(12), 4501–4524. Available at: [Link]
-
Mohan, V., et al. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine. Dove Medical Press, 10, 387–402. Available at: [Link]
-
Huntington, J. A. (2011). Molecular recognition of thrombin. Journal of thrombosis and haemostasis, 9 Suppl 1, 194–203. Available at: [Link]
-
Albericio, F., & Kruger, H. G. (2021). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. MDPI. Available at: [Link]
-
Radisky, E. S., et al. (2013). Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation. Molecules, 18(11), 13627–13654. Available at: [Link]
-
Bitesize Bio. Protease Inhibitors 101: Best Practices for Use in the Lab. Available at: [Link]
-
Miles, L. A., et al. (2012). Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. Journal of medicinal chemistry, 55(17), 7537–7548. Available at: [Link]
-
U.S. Food and Drug Administration. (2020). Peptide Drug and Complex Generic Products. Available at: [Link]
-
ResearchGate. (2012). Does IC-50 values of ligand or inhibitor depend on the concentration of protein receptors or proteins?. Available at: [Link]
-
Chai, R., et al. (2024). Identification, screening, and comprehensive evaluation of novel thrombin inhibitory peptides from the hirudo produced using pepsin. Frontiers in pharmacology, 15, 1339626. Available at: [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual - Protease Assays. Available at: [Link]
Sources
- 1. EP0168738A2 - Single step protease inhibitor assay - Google Patents [patents.google.com]
- 2. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Serine protease inhibition by insect peptides containing a cysteine knot and a triple-stranded beta-sheet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Prospection of Peptide Inhibitors of Thrombin from Diverse Origins Using a Machine Learning Pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovering peptide inhibitors of thrombin as a strategy for anticoagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification, screening, and comprehensive evaluation of novel thrombin inhibitory peptides from the hirudo produced using pepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples: application to brain and plasma from rats with ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MMP assays – activity measurement | Eurogentec [eurogentec.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
